molecular formula C4H2F6O B1352325 1,1,1,4,4,4-Hexafluoro-2-butanone CAS No. 400-49-7

1,1,1,4,4,4-Hexafluoro-2-butanone

Cat. No.: B1352325
CAS No.: 400-49-7
M. Wt: 180.05 g/mol
InChI Key: WRTVISAIMBSMEN-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-butanone is a useful research compound. Its molecular formula is C4H2F6O and its molecular weight is 180.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVISAIMBSMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075240
Record name 3H,3H-Perfluoro-2-butanone
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Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-49-7
Record name 2-Butanone, 1,1,1,4,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H,3H-Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,4,4,4-Hexafluoro-2-butanone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1,1,4,4,4-hexafluoro-2-butanone (CAS No. 400-49-7), a fluorinated ketone of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physical properties, safety and handling protocols, a representative synthetic approach, and its strategic applications in medicinal chemistry.

Core Physicochemical Properties

This compound, with the molecular formula C₄H₂F₆O, is a highly fluorinated organic compound.[1][2] The presence of two trifluoromethyl groups flanking a carbonyl moiety imparts unique electronic and physical properties that are of considerable interest in synthetic and medicinal chemistry. A summary of its key physical properties is presented in Table 1. It is important to note that some reported values, particularly the boiling point, exhibit a range across different suppliers, which may be attributable to variations in measurement conditions or purity.

PropertyValueSource(s)
CAS Number 400-49-7[1]
Molecular Formula C₄H₂F₆O[1][2]
Molecular Weight 180.05 g/mol [2]
Melting Point -56 °C[1][2][3]
Boiling Point 35.2 °C at 760 mmHg to 54.2 °C at 747 Torr[1][4]
Density 1.446 g/cm³ to 1.556 g/cm³[1][2][4]
Refractive Index 1.275 to 1.282[1][4]
Vapor Pressure 517 mmHg at 25 °C[4]

Safety, Handling, and Storage

As with any chemical, proper handling and storage of this compound are paramount to ensure laboratory safety. The following guidelines are based on available safety data sheets.[5]

2.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an organic vapor cartridge.

2.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5]

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.

2.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Strategic Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[6][7] The unique properties of the C-F bond can favorably modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[8] this compound, as a hexafluorinated building block, offers a valuable scaffold for the synthesis of novel therapeutic agents.

3.1. Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[9] Introducing trifluoromethyl groups, as present in this compound, can block metabolically labile sites in a drug molecule, thereby increasing its half-life and bioavailability.[9]

3.2. Modulating Lipophilicity and Bioavailability

Fluorination can have a profound effect on a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of fluorine atoms can fine-tune the lipophilicity of a drug candidate to optimize its passage through biological membranes and improve its overall bioavailability.[10]

3.3. Altering pKa and Binding Affinity

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation of acidity/basicity can be crucial for optimizing a drug's ionization state at physiological pH, which can impact its solubility, cell permeability, and binding interactions with its target protein.[8] The electrostatic interactions of the C-F bond can also contribute to enhanced binding affinity.[10]

Conceptual Pathway for Drug Candidate Synthesis

G A This compound B Functionalization Reaction (e.g., Aldol condensation, Grignard reaction) A->B Starting Material C Introduction of Pharmacophore B->C Intermediate Scaffold D Lead Compound C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Drug Candidate E->F G cluster_0 Grignard Reagent Preparation cluster_1 Acylation Reaction cluster_2 Workup and Purification A Mg turnings + R-X in anhydrous ether B Formation of R-MgX A->B D Reaction with R-MgX at 0°C B->D C Fluorinated Ester C->D E Intermediate D->E F Quenching (NH4Cl) E->F G Extraction F->G H Drying and Concentration G->H I Purification (Distillation/Chromatography) H->I J Final Fluorinated Ketone I->J

Sources

An In-Depth Technical Guide to the Laboratory Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Synthetic Challenge of a Fluorinated Ketone

1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated organic compound with significant potential in various scientific domains. The presence of two trifluoromethyl groups imparts unique electronic properties, making it a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the CF₃ groups enhances the electrophilicity of the carbonyl carbon, making it a reactive intermediate for various nucleophilic additions. However, this high reactivity also presents a significant challenge in its synthesis, demanding precise control over reaction conditions to prevent unwanted side reactions.

This guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of this compound. The chosen synthetic strategy is based on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation. We will delve into the mechanistic rationale behind the procedural steps, emphasizing the critical parameters for achieving a successful and reproducible outcome.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, can be conceptually disconnected at the C-C bond between the carbonyl group and the methyl group. This retrosynthetic step suggests a nucleophilic methyl group equivalent and an electrophilic trifluoroacetyl group equivalent as the starting synthons.

A methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), serves as an excellent nucleophilic methyl source. For the electrophilic component, trifluoroacetic anhydride ((CF₃CO)₂O) is a highly suitable and commercially available starting material.

G Target This compound Disconnect C-C Disconnection Target->Disconnect Synthons Methyl Nucleophile + Trifluoroacetyl Electrophile Disconnect->Synthons Reagents CH₃MgBr + (CF₃CO)₂O Synthons->Reagents Practical Equivalents

Caption: Retrosynthetic analysis of this compound.

The core of this synthesis is the nucleophilic acyl substitution reaction of methylmagnesium bromide with trifluoroacetic anhydride. The reaction is designed to be highly selective for the formation of the ketone, but it is crucial to understand and mitigate a potential side reaction: the nucleophilic addition of a second equivalent of the Grignard reagent to the newly formed ketone product, which would lead to the formation of 2-(Trifluoromethyl)-1,1,1-trifluoropropan-2-ol.

Reaction Mechanism: The Desired Pathway and a Potential Pitfall

The reaction proceeds through a two-step mechanism for the desired product. However, the reactivity of the product itself can lead to a subsequent, undesired reaction.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_side_reaction Side Reaction: Over-addition TFAA (CF₃CO)₂O Intermediate1 Tetrahedral Intermediate TFAA->Intermediate1 Nucleophilic Attack Grignard1 CH₃MgBr Intermediate1_ref Tetrahedral Intermediate Ketone This compound Ketone_ref Ketone Product LeavingGroup CF₃COOMgBr Intermediate1_ref->Ketone Collapse Intermediate1_ref->LeavingGroup Intermediate2 Alkoxide Intermediate Ketone_ref->Intermediate2 Nucleophilic Attack Grignard2 CH₃MgBr (2nd eq.) Alcohol Tertiary Alcohol Intermediate2->Alcohol Protonation (Workup)

Caption: Reaction mechanism for the synthesis of this compound.

To favor the formation of the desired ketone, the following experimental strategies are employed:

  • Stoichiometry: A slight excess of the Grignard reagent is used to ensure complete consumption of the anhydride, but a large excess is avoided.

  • Temperature: The reaction is conducted at a low temperature to control the reactivity of the Grignard reagent and to disfavor the over-addition reaction, which typically has a higher activation energy.

  • Reverse Addition: The trifluoroacetic anhydride is added slowly to the Grignard solution. This ensures that the Grignard reagent is always in excess relative to the anhydride, but the concentration of the newly formed ketone remains low, minimizing the chance of a second addition.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Grignard chemistry and the synthesis of trifluoromethyl ketones.[1][2] Researchers should perform a thorough risk assessment before proceeding.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PurityAmountMolar Equivalents
Magnesium TurningsMg24.31>99%2.67 g1.1
IodomethaneCH₃I141.94>99%15.6 g (6.84 mL)1.1
Trifluoroacetic Anhydride(CF₃CO)₂O210.03>99%21.0 g (14.2 mL)1.0
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Anhydrous250 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49Saturated100 mL-
Hydrochloric Acid (conc.)HCl36.4637%As needed-
Anhydrous MgSO₄MgSO₄120.37Anhydrous--
Experimental Workflow Diagram

G cluster_prep Grignard Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble dry glassware under N₂ B 2. Add Mg turnings A->B C 3. Add anhydrous diethyl ether B->C D 4. Slowly add CH₃I in ether C->D E 5. Reflux to initiate and complete Grignard formation D->E F 6. Cool Grignard solution to -78°C E->F G 7. Slowly add (CF₃CO)₂O in ether F->G H 8. Stir at -78°C for 2 hours G->H I 9. Allow to warm to room temperature H->I J 10. Cool to 0°C and quench with sat. NH₄Cl I->J K 11. Acidify with HCl (if needed) J->K L 12. Separate organic layer K->L M 13. Extract aqueous layer with ether L->M N 14. Combine organic layers and dry with MgSO₄ M->N O 15. Filter and concentrate in vacuo N->O P 16. Purify by distillation O->P

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure

Part A: Preparation of Methylmagnesium Bromide

  • Glassware Preparation: All glassware (a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be oven-dried and assembled while hot under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (2.67 g, 110 mmol) in the flask. Add approximately 50 mL of anhydrous diethyl ether.

  • Grignard Formation: Dissolve iodomethane (15.6 g, 110 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the iodomethane solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey.

Part B: Reaction with Trifluoroacetic Anhydride

  • Cooling: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

  • Addition of Anhydride: Dissolve trifluoroacetic anhydride (21.0 g, 100 mmol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred Grignard solution over a period of 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Phase Separation: Transfer the mixture to a separatory funnel. If a precipitate persists, add a small amount of concentrated HCl to dissolve the magnesium salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. Caution: The product is volatile.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Physical Appearance Colorless liquid
Molecular Formula C₄H₂F₆O
Molecular Weight 180.05 g/mol
Boiling Point ~54 °C
IR (Infrared) Spectroscopy Strong C=O stretch ~1750-1770 cm⁻¹
¹H NMR (Proton NMR) Singlet, ~2.4-2.6 ppm (3H, CH₃)
¹³C NMR (Carbon NMR) C=O ~190-200 ppm (quartet, ²JCF), CF₃ ~115-120 ppm (quartet, ¹JCF), CH₃ ~25-30 ppm
¹⁹F NMR (Fluorine NMR) Singlet, ~ -75 to -80 ppm (vs. CFCl₃)
Mass Spectrometry (EI) M⁺ at m/z = 180, fragments at m/z = 111 ([M-CF₃]⁺), 69 ([CF₃]⁺), 43 ([CH₃CO]⁺)

Note: NMR chemical shifts are predictions and may vary depending on the solvent and reference standard used.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.

  • Trifluoroacetic Anhydride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • This compound: The product is expected to be volatile and may be an irritant. Handle in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment. A thorough risk assessment should be conducted before starting any chemical synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction with trifluoroacetic anhydride is a feasible and effective laboratory-scale method. The key to a successful synthesis lies in the meticulous control of reaction parameters, particularly temperature and stoichiometry, to minimize the over-addition side reaction. This guide provides a robust framework for researchers to produce this valuable fluorinated building block, enabling further exploration of its utility in various fields of chemical science.

References

  • Camps, F., et al. (1988). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Journal of Medicinal Chemistry, 31(12), 2347-2352. Available at: [Link]

  • Hatano, M., et al. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 75(15), 5008-5016. Available at: [Link]

  • Baxendale, I. R., & Ley, S. V. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. Available at: [Link]

  • Shimizu, T., et al. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 19(7), 859-865. Available at: [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Hexafluorinated Butanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexafluorinated butanones are a class of organofluorine compounds with significant potential in pharmaceuticals, agrochemicals, and materials science.[1] Their unique properties, largely dictated by the strong carbon-fluorine bonds, necessitate a thorough understanding of their thermochemical characteristics.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the experimental and computational methodologies for determining the core thermochemical properties of hexafluorinated butanones, including enthalpy of formation, heat capacity, and bond dissociation energies. In the absence of extensive direct experimental data for this specific class of molecules, this guide focuses on the established principles and state-of-the-art techniques applicable to fluorinated ketones, offering a "how-to" framework for their characterization.

Introduction: The Significance of Thermochemical Data for Hexafluorinated Butanones

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties.[3] In the case of butanones, hexafluorination is expected to lead to increased thermal stability, altered reactivity, and unique intermolecular interactions. Accurate thermochemical data is paramount for:

  • Reaction Engineering and Safety: Predicting the heat release or absorption in chemical reactions is crucial for safe process design and scale-up.

  • Computational Modeling: Reliable experimental data is essential for validating and parameterizing computational models used in drug discovery and materials design.

  • Understanding Chemical Reactivity: Bond dissociation energies provide fundamental insights into reaction mechanisms and the stability of chemical species.[4]

However, the high electronegativity of fluorine and the strength of the C-F bond present significant challenges to both experimental and computational thermochemical studies.[2]

Experimental Determination of Thermochemical Properties

The extreme reactivity of many organofluorine compounds necessitates specialized experimental techniques to ensure accurate and safe measurements.

Enthalpy of Formation: The Power of Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For highly fluorinated organic compounds, traditional oxygen bomb calorimetry can be unreliable due to incomplete combustion and the formation of corrosive byproducts like hydrogen fluoride (HF).[5] Therefore, more robust methods are required.

This technique is a significant advancement for the combustion calorimetry of organofluorine compounds.[5] By continuously rotating the bomb after combustion, a homogeneous and well-defined final state is achieved, which is crucial for accurate measurements.

Experimental Protocol for Rotating-Bomb Calorimetry:

  • Sample Preparation: A precisely weighed liquid sample of the hexafluorinated butanone is encapsulated in a combustible container, often made of a material with a well-known heat of combustion.

  • Bomb Charging: The bomb, typically constructed from corrosion-resistant materials like nickel, is charged with high-purity oxygen to a specific pressure.[6] A small, known amount of water is often added to the bomb to ensure that the hydrofluoric acid formed is in a defined aqueous state.[5]

  • Combustion: The sample is ignited, and the temperature rise of the surrounding water in the calorimeter is meticulously measured.

  • Post-Combustion Analysis: The bomb is cooled, and the contents are carefully analyzed to quantify the amounts of carbon dioxide, hydrofluoric acid, and any unburned starting material or side products. This step is critical for correcting the raw calorimetric data.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the calibrated heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).

Causality in Experimental Design: The choice of a rotating bomb is dictated by the need to ensure all gaseous products, particularly the highly soluble HF, fully dissolve in the bomb solution to reach a well-defined thermodynamic state.[5] The use of corrosion-resistant materials is essential to prevent unwanted side reactions with the bomb walls.

Diagram of a Rotating-Bomb Calorimetry Workflow

RotatingBombCalorimetry cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Weigh Hexafluorinated Butanone Sample Encapsulate Encapsulate in Combustible Container Sample->Encapsulate Bomb_Prep Prepare Bomb (add water) Encapsulate->Bomb_Prep Charge Charge Bomb with O2 Bomb_Prep->Charge Ignite Ignite Sample Charge->Ignite Measure_T Measure Temperature Rise Ignite->Measure_T Analyze_Products Analyze Bomb Contents (CO2, HF, etc.) Measure_T->Analyze_Products Calculate_Hc Calculate Heat of Combustion Analyze_Products->Calculate_Hc Calculate_Hf Derive Enthalpy of Formation Calculate_Hc->Calculate_Hf

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

For gaseous or highly volatile fluorinated compounds, fluorine flame calorimetry offers a direct route to measuring the heat of reaction with elemental fluorine.[7][8] In this technique, a controlled flow of the hexafluorinated butanone vapor would be reacted with an excess of fluorine gas in a specially designed burner within a calorimeter.[9][10] The heat evolved is measured, and from the known stoichiometry of the reaction, the enthalpy of reaction can be determined.

Heat Capacity

The heat capacity (Cp) of a substance, which describes the amount of heat required to raise its temperature, is a critical parameter for many thermodynamic calculations.

Experimental Protocol for Measuring Liquid Heat Capacity:

  • Differential Scanning Calorimetry (DSC): DSC is a widely used technique for measuring the heat capacity of liquids and solids.[11] A small, precisely weighed sample of the hexafluorinated butanone is placed in a sample pan, with an empty pan used as a reference. The instrument measures the difference in heat flow to the sample and reference as they are subjected to a controlled temperature program.

  • Drop Calorimetry: This method involves heating the sample to a known temperature and then dropping it into a calorimeter at a lower, known temperature.[12] The resulting temperature change in the calorimeter allows for the calculation of the heat capacity of the sample. For corrosive substances like fluorinated compounds, the sample is often encapsulated in an inert container.[12]

Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change when a bond is broken homolytically. It is a fundamental measure of bond strength.

Mass Spectrometry-Based Methods:

Mass spectrometry is a powerful tool for determining BDEs.[13] One common approach involves measuring the appearance energy of a fragment ion.

Experimental Protocol for Appearance Energy Measurement:

  • Ionization: A beam of hexafluorinated butanone molecules is introduced into the mass spectrometer and ionized, typically by electron impact or photoionization.

  • Fragmentation: The energy of the ionizing electrons or photons is gradually increased until a specific fragment ion appears. For example, to determine the C-C bond dissociation energy adjacent to the carbonyl group, one would monitor for the appearance of the corresponding acylium ion.

  • Appearance Energy Determination: The minimum energy required to form the fragment ion is the appearance energy (AE).

  • BDE Calculation: The BDE can be calculated from the appearance energy and the ionization energies of the fragments.

Computational Determination of Thermochemical Properties

In parallel with experimental methods, computational chemistry offers a powerful and often more accessible means of predicting thermochemical properties.[14] For organofluorine compounds, high-level theoretical methods are necessary to accurately account for the complex electronic effects of fluorine.

High-Accuracy Composite Methods

For reliable prediction of enthalpies of formation, composite methods like the Gaussian-n (Gn) theories (e.g., G4) and the correlation consistent composite approach (ccCA) are often employed.[15][16] These methods approximate a very high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.

Computational Workflow for G4 Theory:

  • Geometry Optimization: The molecular geometry of the hexafluorinated butanone is optimized at a lower level of theory, typically with density functional theory (DFT) using a functional like B3LYP.[17]

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to a highly accurate electronic energy.

  • Enthalpy of Formation Calculation: The enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme. The isodesmic approach, where the number and types of bonds are conserved on both sides of the reaction, is generally preferred as it allows for a greater cancellation of errors.

Diagram of a Computational Workflow for Enthalpy of Formation

ComputationalWorkflow cluster_geom Geometry & Frequencies cluster_energy High-Level Energy cluster_thermo Thermochemistry DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Freq_Calc Vibrational Frequency Calculation DFT_Opt->Freq_Calc High_Level_E Single-Point Energy Calculations (e.g., CCSD(T), larger basis sets) DFT_Opt->High_Level_E ZPVE_Correction Zero-Point Energy & Thermal Corrections Freq_Calc->ZPVE_Correction Isodesmic_Reaction Isodesmic Reaction Scheme High_Level_E->Isodesmic_Reaction ZPVE_Correction->Isodesmic_Reaction Final_Hf Calculate Enthalpy of Formation Isodesmic_Reaction->Final_Hf

Caption: A typical computational workflow for determining the enthalpy of formation using a composite method.

Density Functional Theory (DFT)

While less accurate than composite methods for absolute enthalpies, DFT is a powerful tool for calculating other properties and for studying reaction mechanisms.[18][19] Functionals like B3LYP and M06-2X, when paired with appropriate basis sets (e.g., 6-311+G(d,p)), can provide reliable geometries, vibrational frequencies, and relative energies.[14] For calculations in solution, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed.[20]

Table 1: Summary of Recommended Methodologies

Thermochemical PropertyPrimary Experimental MethodPrimary Computational MethodKey Considerations
Enthalpy of Formation Rotating-Bomb CalorimetryG4 or ccCA with Isodesmic ReactionsComplete combustion and accurate product analysis are crucial for experimental work. High-level theory is needed for computational accuracy.
Heat Capacity Differential Scanning Calorimetry (DSC)DFT with Vibrational AnalysisProper calibration of the DSC instrument is essential. Anharmonicity can affect computational results.
Bond Dissociation Energy Mass Spectrometry (Appearance Energy)High-Level Ab Initio or DFTAccurate ionization energies of fragments are needed for experimental determination. The choice of DFT functional is critical for computational accuracy.

Conclusion and Future Outlook

The thermochemical properties of hexafluorinated butanones are critical for their safe and effective application. While direct experimental data remains scarce, this guide has outlined the robust experimental and computational methodologies that can be employed for their determination. A synergistic approach, where high-level computational predictions are validated by targeted, specialized experiments, will be the most effective path forward in building a comprehensive thermochemical database for this important class of compounds. Such a database will undoubtedly accelerate innovation in the fields of drug discovery, materials science, and beyond.

References

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). A new fluorine bomb calorimeter. The Journal of Physical Chemistry, 60(11), 1523-1527.
  • Gaune-Escard, M. (2006). Drop calorimetry. In Handbook of Thermal Analysis and Calorimetry (Vol. 4, pp. 237-276). Elsevier.
  • Good, W. D., & Scott, D. W. (1962). Combustion in a bomb of organic compounds containing fluorine. Pure and Applied Chemistry, 5(2-4), 715-724.
  • Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion calorimetry of organic fluorine compounds by a rotating-bomb method. The Journal of Physical Chemistry, 60(8), 1080-1089.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Simmie, J. M., & Curran, H. J. (2009). A critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical Chemistry A, 113(3), 486-503.
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  • Sarge, S. M., Höhne, G. W. H., & Cammenga, H. K. (1994). The calibration of scanning calorimeters. Thermochimica Acta, 247(2), 129-168.
  • Good, W. D., & Månsson, M. (1966). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 13(4), 551-558.
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An In-Depth Technical Guide to 1,1,1,4,4,4-Hexafluoro-2-butanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,4,4,4-Hexafluoro-2-butanone, a fluorinated ketone with the chemical formula C₄H₂F₆O, represents a unique molecular scaffold of significant interest in various scientific disciplines. The presence of two trifluoromethyl groups flanking a carbonyl moiety imparts distinct physicochemical properties that render it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its synthesis, key properties, spectroscopic signature, and diverse applications, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

Physicochemical and Safety Data

A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Key Physical Properties
PropertyValue
CAS Number 400-49-7[1][2][3][4][5]
Molecular Formula C₄H₂F₆O[1][2][3][4]
Molecular Weight 180.05 g/mol [1][2]
Melting Point -56 °C
Boiling Point 54.2 °C
Safety and Handling

This compound is a chemical that requires careful handling to ensure laboratory safety. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6][7] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[6][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][7]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Storage: Store containers of this compound tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Synthetic Methodologies

While a singular, historically documented "discovery" of this compound is not readily apparent in the scientific literature, its synthesis can be approached through established methods in organofluorine chemistry. The primary challenge lies in the controlled introduction of the two trifluoromethyl groups adjacent to a carbonyl functional group.

Conceptual Synthetic Pathways

The synthesis of fluorinated ketones is a well-established field, with several general methods that can be adapted for the preparation of this compound.[8][9][10][11]

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Trifluoroacetic Anhydride Trifluoroacetic Anhydride N-(trifluoroethyl)trifluoroacetamide N-(trifluoroethyl)trifluoroacetamide Trifluoroacetic Anhydride->N-(trifluoroethyl)trifluoroacetamide Reaction with Trifluoroethylamine Trifluoroethylamine Trifluoroethylamine This compound This compound N-(trifluoroethyl)trifluoroacetamide->this compound Hydrolysis/Decarboxylation

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of a fluorinated ketone, which could be adapted for this compound. This is a conceptual workflow and would require optimization for this specific target molecule.

Step 1: Acylation of a Trifluoromethyl Precursor

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable trifluoromethyl-containing starting material in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of a trifluoroacetylating agent, such as trifluoroacetic anhydride, via the dropping funnel.[12][13][14]

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the region of 1715-1740 cm⁻¹. The presence of the C-F bonds will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the carbon adjacent to the carbonyl group. The chemical shift of this peak would be influenced by the electron-withdrawing effects of the carbonyl and the two trifluoromethyl groups, likely appearing in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon environments. The carbonyl carbon will exhibit a characteristic resonance at a low field (downfield), typically in the range of 205-220 ppm. The carbons of the trifluoromethyl groups will also have unique chemical shifts, and the C-F coupling will result in splitting of these signals.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the trifluoromethyl groups. A single resonance is expected for the six equivalent fluorine atoms, and its chemical shift will be characteristic of a CF₃ group adjacent to a carbonyl.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 180.05. Fragmentation patterns would likely involve the loss of a trifluoromethyl radical (CF₃•) to give a prominent peak at m/z = 111, and the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the trifluoroacetyl cation (CF₃CO⁺) at m/z = 97.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a versatile tool in several areas of chemical research.

Building Block in Organic Synthesis

The carbonyl group of this compound is susceptible to nucleophilic attack, allowing for the synthesis of a variety of fluorinated derivatives. This makes it a valuable precursor for the introduction of the 1,1,1,4,4,4-hexafluorobut-2-yl moiety into organic molecules. Such fluorinated groups can significantly alter the biological activity, metabolic stability, and lipophilicity of parent compounds, which is of particular interest in drug discovery and agrochemical research.

Solvent Properties

Fluorinated ketones can exhibit unique solvent properties, including high thermal stability and low flammability. While specific studies on this compound as a solvent are limited, its structure suggests it could be a useful medium for reactions involving fluorinated compounds or as a specialized cleaning solvent in certain industrial applications.

Precursor to Fluorinated Polymers and Materials

The reactivity of the ketone functional group can be exploited to synthesize monomers for the production of fluorinated polymers. These polymers often possess desirable properties such as high thermal and chemical resistance, low surface energy, and unique optical properties, making them suitable for a range of high-performance applications.

G cluster_0 Applications This compound This compound Organic Synthesis Organic Synthesis This compound->Organic Synthesis Building Block Specialty Solvent Specialty Solvent This compound->Specialty Solvent Potential Use Polymer Synthesis Polymer Synthesis This compound->Polymer Synthesis Monomer Precursor

Caption: Key application areas for this compound.

Conclusion

This compound is a fluorinated ketone with significant potential in synthetic chemistry and materials science. While its historical discovery is not well-documented, its synthesis is achievable through established organofluorine chemistry methodologies. Its unique structural features, characterized by two trifluoromethyl groups, give rise to distinct physicochemical and spectroscopic properties. As the demand for advanced fluorinated materials and pharmaceuticals continues to grow, the utility of this compound as a versatile building block is poised to expand, offering researchers and developers a valuable tool for innovation.

References

  • Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]

  • Isoimide formation by trifluoroacetic anhydride and triethylamine? ResearchGate. (2017-04-08). [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Davis, F. A., & Kasu, P. V. N. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 125-143. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • 1,1,1,4,4,4-hexafluorobutan-2-one. ChemIndex. [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

  • Trifluoroacetic anhydride. Wikipedia. [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PMC. [Link]

  • Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate. [Link]

  • Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. ResearchGate. [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Semantic Scholar. [Link]

  • Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. (2019-06-05). [Link]

  • Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Oreate AI Blog. (2026-01-08). [Link]

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Foreword: The Imperative of Purity in Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Comprehensive Purity Analysis of 1,1,1,4,4,4-Hexafluoro-2-butanone

In the realms of pharmaceutical development, materials science, and specialized research, the starting materials' integrity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. This compound, a fluorinated ketone with unique solvent properties and utility as a chemical intermediate, is a prime example of a compound where purity is paramount.[1][2] Its highly fluorinated structure imparts desirable characteristics such as high density, low surface tension, and specific solvency power, making it a valuable tool for chemists. However, these same properties can present unique challenges in its purification and subsequent purity analysis.

This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind analytical choices, establishing a self-validating system of orthogonal methods to ensure the highest degree of confidence in your material's quality.

Understanding the Analyte: Physicochemical Profile

A thorough understanding of the physical and chemical properties of this compound is the first step in designing a successful analytical strategy. These properties dictate the appropriate techniques for separation and detection.

PropertyValueSource
Chemical Formula C₄H₂F₆O[1][3]
Molar Mass 180.05 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 81-83 °C[1]
Density ~1.39 g/mL[1]
Solubility Miscible with organic solvents[1]

Anticipating the Unknown: Potential Impurities

A crucial aspect of purity analysis is not just quantifying the main component but also identifying and quantifying potential impurities. These can arise from the synthetic route, degradation, or storage. Common synthetic pathways may introduce specific impurities that a well-designed analytical protocol can target.[4][5]

Impurity ClassSpecific ExamplesPotential Origin
Isomeric Impurities Geometric isomers (E/Z) of related butenes if synthesis involves elimination steps.Incomplete reaction or side reactions during synthesis.[6]
Starting Materials Unreacted precursors (e.g., halogenated butenes).Incomplete conversion during synthesis.[6]
Reaction Byproducts Other halogenated or fluorinated organic compounds.Side reactions, such as those seen in the synthesis of similar compounds like hexafluoro-2-butene.[4]
Residual Solvents Acetonitrile, Dimethylformamide (DMF), Heptane, etc.Solvents used during reaction or purification steps.
Water H₂OAtmospheric moisture, incomplete drying, or reaction byproduct.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on the application of orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach ensures that an impurity missed by one method is likely to be detected by another.[7][8][]

Purity_Analysis_Workflow cluster_0 Initial Assessment & Identity Confirmation cluster_1 Primary Purity & Impurity Profiling cluster_2 Specific Contaminant Quantification cluster_3 Final Purity Assertion Initial_Sample Sample of this compound FTIR FTIR Spectroscopy Initial_Sample->FTIR Functional Group ID GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) FTIR->GC_MS Informed by structure NMR Quantitative NMR (¹H & ¹⁹F qNMR) FTIR->NMR Informed by structure KF Karl Fischer Titration GC_MS->KF Indicates need for water analysis Data_Integration Data Integration & Orthogonal Validation GC_MS->Data_Integration NMR->Data_Integration KF->Data_Integration Final_Report Certificate of Analysis (Purity >99.5%) Data_Integration->Final_Report Confidence through agreement

Caption: Orthogonal workflow for purity analysis of this compound.

Core Methodologies: Protocols and Rationale

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds.[10] Its high resolving power makes it ideal for separating the target compound from structurally similar impurities. For fluorinated compounds, the choice of column and detector is critical for achieving accurate results.[11][12]

Trustworthiness: Purity is typically determined by area percent, assuming all components have a similar response factor with a Flame Ionization Detector (FID). For ultimate confidence and impurity identification, coupling GC with a Mass Spectrometer (GC-MS) is non-negotiable.[13] This provides both retention time and mass spectral data for unambiguous peak identification.

Experimental Protocol: GC-MS for Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1000 ppm) in a high-purity solvent such as ethyl acetate or hexane.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Column: A non-polar column such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) is an excellent starting point due to its versatility.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector: Mass Selective Detector (MSD) operating in Electron Ionization (EI) mode.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percent of the main peak relative to the total area of all peaks.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Quantitative NMR (qNMR): The Primary Standard Method

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information. More importantly, quantitative NMR (qNMR) is a primary ratio method, allowing for the determination of purity without a certified reference standard of the analyte itself.[7][15] This is particularly powerful for novel or specialized compounds. For this compound, both ¹H and ¹⁹F NMR are essential. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it excellent for resolving different fluorine-containing species.[16]

Trustworthiness: The signal intensity in NMR is directly proportional to the number of nuclei, making it inherently quantitative. By using a certified internal standard of known purity and weight, the purity of the analyte can be calculated with high accuracy and precision.[17] This method is orthogonal to chromatography, and agreement between GC and qNMR results provides very high confidence in the assigned purity value.[7]

Experimental Protocol: ¹⁹F qNMR for Absolute Purity Determination

  • Internal Standard (IS) Preparation: Accurately prepare a stock solution of a certified internal standard. Trifluoroacetic acid (TFA) is a suitable choice for ¹⁹F NMR.[16][17] The concentration must be known precisely.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately add a known volume of the internal standard stock solution to the NMR tube.

    • Add a suitable deuterated solvent (e.g., Acetone-d₆ or CDCl₃) to the required volume.

  • Instrumentation & Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Nucleus: ¹⁹F.

    • Pulse Program: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30s is often a safe starting point). This is critical for accurate quantification.

    • Scans: Acquire a sufficient number of scans for a high signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Apply appropriate processing (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the well-resolved signals of the analyte (e.g., the -CF₃ groups) and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei per molecule for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy: The Identity Check

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the identity of a compound by identifying its functional groups.[18] For this compound, the key is to confirm the presence of the ketone carbonyl group and the C-F bonds, and the absence of unexpected functionalities (e.g., an -OH band which could indicate hydration or an alcohol impurity).

Trustworthiness: While not a primary quantitative tool for high-purity materials, FTIR serves as a crucial qualitative check. The "fingerprint region" (<1500 cm⁻¹) is unique to the molecule and can quickly reveal gross contamination or a misidentified sample.[19]

Experimental Protocol: Identity Confirmation via ATR-FTIR

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Bruker Invenio-R or equivalent FTIR spectrometer with a diamond ATR accessory.[20]

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of a strong, sharp absorption band characteristic of a ketone C=O stretch between 1700-1725 cm⁻¹.[19][21]

    • Confirm the presence of strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching.

    • Verify the absence of a broad band around 3200-3600 cm⁻¹, which would indicate O-H bonds.

    • Compare the fingerprint region to a reference spectrum if available.

Karl Fischer Titration: The Definitive Water Measurement

Expertise & Experience: Water is a common and often detrimental impurity. Karl Fischer (KF) titration is the gold standard for its quantification, offering high accuracy and precision from ppm to percent levels.[8]

Trustworthiness: The stoichiometry of the Karl Fischer reaction is well-defined, making it a highly reliable and specific method for water determination. It provides a quantitative value that is orthogonal to both chromatographic and spectroscopic methods.

Experimental Protocol: Coulometric Karl Fischer

  • Instrumentation: A coulometric Karl Fischer titrator is suitable for the expected low water content.

  • Sample Preparation: Accurately inject a known weight or volume of the sample directly into the titration cell.

  • Analysis: The instrument automatically titrates the water and calculates the content.

  • Data Analysis: Report the water content in ppm or weight percent.

Visualizing the Decision Process

The choice of follow-up analysis often depends on the initial findings.

Technique_Selection Initial_GCMS Initial GC-MS Analysis Unknown_Peak Unknown Peak Detected? Initial_GCMS->Unknown_Peak Yes Purity_Low Purity < 99.8% by Area? Initial_GCMS->Purity_Low Yes Water_Suspected Water Suspected? Initial_GCMS->Water_Suspected Yes Report Finalize Report Initial_GCMS->Report No issues Further_Investigation Further Structural Elucidation (e.g., 2D NMR) Unknown_Peak->Further_Investigation qNMR Perform ¹⁹F qNMR Purity_Low->qNMR KF Perform Karl Fischer Water_Suspected->KF qNMR->Report KF->Report Further_Investigation->Report

Caption: Decision tree for selecting secondary analytical techniques.

Safety and Handling

As with all fluorinated compounds and laboratory chemicals, proper handling is essential.[22]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[23]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields or goggles.[23][24]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[23][25]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release vapors into the atmosphere or pour into drains.[22][23]

Conclusion

The purity analysis of this compound demands a meticulous and multi-faceted approach. A strategy built on the orthogonal pillars of chromatography (GC-MS) and spectroscopy (qNMR), supplemented by specific tests for identity (FTIR) and water content (Karl Fischer), constitutes a self-validating system. This framework provides the highest degree of confidence, ensuring that the material meets the stringent requirements for high-stakes applications in research and development. By understanding the "why" behind each analytical choice, scientists can move beyond routine testing to a state of true analytical assurance.

References

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  • Taniyasu, S. et al. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. [Link]

  • This compound at Best Price in Vapi, Gujarat | Triveni Interchem Pvt. Ltd. (n.d.). TradeIndia. [Link]

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  • Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. (n.d.). ResearchGate. [Link]

  • Fluorinated Solvents. (n.d.). AGC Chemicals Europe. [Link]

  • Infrared spectrum of butanone. (n.d.). Doc Brown's Chemistry. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

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Methodological & Application

Application Notes & Protocols: The Emerging Role of 1,1,1,4,4,4-Hexafluoro-2-butanone as a Specialty Solvent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel solvents is a cornerstone of advancing chemical synthesis, enabling new reactivities and improving process efficiencies. This guide provides an in-depth technical overview of 1,1,1,4,4,4-Hexafluoro-2-butanone, a fluorinated ketone with a unique constellation of properties poised to address challenges in modern organic synthesis. Due to the structural dominance of its two trifluoromethyl groups, its behavior can be contextualized by comparing it with the well-established fluorinated solvent, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). This document details its physicochemical properties, safety protocols, and rationale for its use, and provides detailed protocols for its potential application in key synthetic transformations.

Introduction to this compound: A Profile

This compound (CAS No. 400-49-7) is a colorless liquid whose chemical identity is defined by a four-carbon backbone, a ketone functional group at the 2-position, and trifluoromethyl groups at the 1 and 4 positions.[1] This high degree of fluorination is the primary determinant of its unique solvent characteristics.

The electron-withdrawing nature of the six fluorine atoms creates a highly polar molecule with a low propensity for acting as a nucleophile, making it an intriguing medium for reactions involving sensitive electrophiles or cationic intermediates. While literature specifically detailing its use as a solvent is emerging, its properties suggest it can function as a valuable alternative to both conventional polar aprotic solvents and other fluorinated solvents like HFIP.[2][3]

Physicochemical & Safety Data

A comprehensive understanding of a solvent's physical properties and safety profile is non-negotiable for its implementation in a laboratory setting. The data below has been consolidated from authoritative safety data sheets and chemical suppliers.

PropertyValueSource(s)
CAS Number 400-49-7[1]
Molecular Formula C₄H₂F₆O[4]
Molecular Weight 180.05 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point ~81-83 °C[4]
Density ~1.39 g/mL[4]
Solubility Miscible with many organic solvents.[4][5]
Purity Typically available at ≥97-99.5%[4][6]

Safety & Handling: Users must adhere to strict safety protocols when handling this compound.

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (consult manufacturer data), safety goggles with side shields, and a lab coat.[7][8]

  • Inhalation: Avoid breathing vapors. If exposure limits are exceeded, a full-face respirator may be necessary.[7]

  • Spills: Absorb spills with an inert material and dispose of as hazardous chemical waste. Prevent entry into drains.[7]

  • Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[7]

Rationale for Use: The Synthetic Chemist's Perspective

The decision to employ a specialty solvent like this compound is driven by the need to solve specific chemical challenges that common solvents cannot address. Its utility stems from a combination of properties derived from its heavily fluorinated structure.

  • High Polarity & Weak Nucleophilicity: The strong dipole moment created by the C-F bonds makes it an excellent solvent for polar molecules and for stabilizing charged intermediates in reaction mechanisms. Unlike traditional polar solvents like DMF or DMSO, the ketone's oxygen is sterically hindered and its basicity is significantly reduced by the adjacent CF₃ group, rendering the solvent weakly coordinating and non-nucleophilic. This is critical for reactions involving highly reactive cationic species that would otherwise be quenched by the solvent.

  • Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor. This property, while weaker than in non-fluorinated ketones, can be sufficient to solubilize substrates with hydrogen bond donor groups, such as alcohols or amines.

  • Enhanced Thermal & Chemical Stability: Fluorinated compounds often exhibit high thermal and chemical stability, allowing for reactions to be conducted at elevated temperatures without solvent degradation.[4]

  • Potential as a "Green" Alternative: Solvents are a major contributor to chemical waste.[9] The development of solvents with unique properties can enable new, more efficient synthetic routes, potentially reducing step counts and waste. While a full life-cycle analysis is needed, its potential to replace more hazardous solvents (e.g., chlorinated hydrocarbons) in certain applications aligns with the principles of green chemistry.[10]

Logical Workflow for Solvent Selection and Use

The following diagram outlines a logical workflow for researchers considering the use of this compound.

G A Problem Definition: - Low Yield / Selectivity? - Substrate Insolubility? - Cationic Intermediate? B Consider Standard Solvents: DCM, THF, MeCN, Toluene A->B Initial Screening C Standard Solvents Fail? B->C D Evaluate Fluorinated Solvents: - HFIP - this compound C->D Yes I Proceed with Standard Protocol C->I No E Is reaction sensitive to protic solvents (HFIP)? D->E E->D No, consider HFIP F Select this compound E->F Yes G Protocol Development: - Small-scale test reaction - Check substrate/reagent solubility - Monitor reaction kinetics F->G Implementation H Optimization & Scale-Up: - Adjust temperature/concentration - Develop work-up procedure (consider solvent's high density) G->H Successful

Caption: Decision workflow for employing this compound.

Application & Protocol: Baeyer-Villiger Oxidation of a Sterically Hindered Ketone

The Baeyer-Villiger oxidation transforms a ketone into an ester using a peroxyacid. The reaction is often sluggish with electron-deficient or sterically hindered ketones. A highly polar, non-participating solvent can accelerate the reaction by stabilizing the charged intermediates of the Criegee mechanism.

Rationale for using this compound: Its high polarity can stabilize the Criegee intermediate, while its low nucleophilicity prevents it from competing with the desired rearrangement. This protocol is adapted from standard Baeyer-Villiger procedures with modifications for the specialty solvent.

Protocol 4.1: Oxidation of Adamantanone

Objective: To convert adamantanone to adamantanone lactone with high efficiency.

Materials:

  • Adamantanone (Substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (Oxidant)

  • This compound (Solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Dichloromethane (DCM) for extraction

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve adamantanone (1.50 g, 10.0 mmol) in this compound (20 mL). Stir until fully dissolved at room temperature (20-25 °C).

  • Reagent Addition: In small portions over 15 minutes, add m-CPBA (2.70 g, ~12.0 mmol, 1.2 equivalents) to the stirred solution. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.

  • Reaction Monitoring: Attach a reflux condenser and heat the reaction mixture to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is expected to reach completion within 4-8 hours.

  • Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize excess acid.

  • Work-up - Peroxide Removal: Add 10% Na₂SO₃ solution dropwise until a test with starch-iodide paper indicates no remaining peroxides.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Causality Note: The high density of the fluorinated solvent means it may not form a distinct lower layer with the aqueous phase as expected with DCM. The addition of a less dense extraction solvent like DCM is crucial for efficient product recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure adamantanone lactone.

Future Outlook & Advanced Applications

The unique properties of this compound make it a candidate for several advanced applications currently dominated by HFIP, particularly where an aprotic environment is beneficial.

  • Peptide Synthesis: HFIP is widely used to dissolve and handle aggregated peptides.[3] The aprotic nature of the butanone derivative could be advantageous in automated peptide synthesis where acidic protons can interfere with certain coupling reagents or protecting groups.

  • Cationic Polymerization: Its ability to stabilize carbocations without quenching them makes it a promising medium for initiating and controlling cationic polymerization reactions.

  • Electrophilic Aromatic Substitution: For reactions involving highly reactive electrophiles (e.g., Friedel-Crafts on deactivated rings), this solvent could provide the necessary polarity to promote the reaction while remaining inert.

Conclusion

This compound represents a compelling, albeit under-explored, addition to the synthetic chemist's toolkit. Its combination of high polarity, low nucleophilicity, and thermal stability positions it as a powerful problem-solving solvent for challenging transformations. By understanding its fundamental properties and drawing logical parallels with well-studied fluorinated analogues like HFIP, researchers can strategically deploy this solvent to unlock new reactivity and enhance the efficiency of critical chemical processes in pharmaceutical development and beyond.

References

  • MSDS80033 HEXAFLUORO 2- BUTENE - MsdsDigital.com. Available at: [Link]

  • Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - ResearchGate. Available at: [Link]

  • This compound at Best Price in Vapi, Gujarat | Triveni Interchem Pvt. Ltd. Available at: [Link]

  • Hexafluoro-2-butene - American Chemical Society. (2020-07-14). Available at: [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available at: [Link]

  • Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne - ResearchGate. (2015-08-05). Available at: [Link]

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  • Solubility Measurement and Correlation of Cis-1,1,1,4,4,4-Hexafluoro-2-butene in Dipentaerythritol Hexaheptanoate and Dipentaerythritol Isononanoate from 293.15 K to 343.15 K - MDPI. Available at: [Link]

  • cis-1,1,1,4,4,4-Hexafluoro-2-butene - PubChem. Available at: [Link]

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  • Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC - NIH. (2021-10-29). Available at: [Link]

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  • An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024-03-01). Available at: [Link]

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Application Notes and Protocols for the Use of 1,1,1,4,4,4-Hexafluoro-2-butanone in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. However, the synthesis of "difficult sequences," prone to aggregation, remains a significant challenge, often leading to low yields and purity. This application note introduces a novel protocol employing 1,1,1,4,4,4-Hexafluoro-2-butanone as a co-solvent to mitigate these issues. Drawing parallels with the known benefits of other fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), this document provides a comprehensive guide for the evaluation and implementation of this compound in Fmoc-based SPPS workflows. The proposed methodology aims to enhance the solvation of the growing peptide-resin complex, thereby disrupting secondary structure formation and improving coupling efficiencies.

Introduction: The Challenge of Peptide Aggregation in SPPS

The stepwise nature of Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the construction of complex peptide chains on a solid support.[1][2] The most widely adopted strategy, Fmoc/tBu chemistry, relies on the iterative removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and subsequent coupling of the next amino acid.[1][3] While highly effective for many sequences, the synthesis of hydrophobic or sterically hindered peptides often encounters significant obstacles due to on-resin aggregation.[4][5][6] This aggregation, driven by the formation of intermolecular β-sheet structures, can physically block reactive sites, leading to incomplete reactions and the accumulation of deletion sequences.[6]

To address this, various strategies have been developed, including the use of specialized resins, chaotropic salts, and elevated temperatures. The incorporation of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), as co-solvents has proven particularly effective in disrupting these aggregates.[4][7] These solvents are thought to function by breaking hydrogen bonds that stabilize the secondary structures of the growing peptide chains.

This application note proposes the investigation of this compound as a novel solvent additive in SPPS. Its unique combination of aprotic character, high polarity, and hydrogen bond accepting capabilities suggests it may offer similar or even enhanced performance in preventing peptide aggregation.

Physicochemical Rationale for this compound in SPPS

The efficacy of a solvent in SPPS is largely determined by its ability to solvate both the resin and the growing peptide chain.[8] Standard solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally effective, but can fail to adequately solvate aggregation-prone sequences.[8]

Table 1: Comparative Properties of Solvents in Peptide Synthesis

SolventStructureBoiling Point (°C)Dipole Moment (D)Key Properties in SPPS
N,N-Dimethylformamide (DMF)HCON(CH₃)₂1533.82Good resin swelling, dissolves most reagents.[8]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO2024.09Higher polarity than DMF, excellent solvating properties.[8]
Dichloromethane (DCM)CH₂Cl₂39.61.60Good for swelling polystyrene resins, used in Boc chemistry.[8]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)(CF₃)₂CHOH592.0Strong hydrogen bond donor, disrupts secondary structures.[4]
This compound CF₃COCH₂CF₃ ~25 ~3.0 (estimated) Proposed: Aprotic, polar, hydrogen bond acceptor, potentially disrupts aggregation.

This compound, with its two trifluoromethyl groups, possesses a significant dipole moment and is a strong hydrogen bond acceptor. Unlike HFIP, it is aprotic, which may offer advantages in avoiding side reactions with activated amino acids. It is hypothesized that its ability to disrupt the hydrogen bonding network of aggregating peptides will be comparable to that of fluorinated alcohols, leading to improved synthesis outcomes for difficult sequences.

Safety, Handling, and Disposal

WARNING: this compound is a fluorinated organic compound and should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[9]

Proposed Protocol for the Use of this compound in Fmoc-SPPS

This protocol outlines the use of this compound as a co-solvent in the coupling and deprotection steps of a standard Fmoc-based SPPS workflow. It is recommended to first evaluate this protocol on a small scale with a known "difficult sequence."

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)[10]

  • Coupling reagents (e.g., HBTU, HATU, DIC)[11]

  • Activator base (e.g., DIPEA, Collidine)

  • Deprotection solution: 20% Piperidine in DMF (v/v)

  • Proposed Coupling Co-solvent: this compound

  • Primary Solvents: DMF, NMP, DCM

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow

The following workflow illustrates the integration of this compound into a standard SPPS cycle.

SPPS_Workflow cluster_start Start cluster_cycle Iterative Synthesis Cycle cluster_deprotection Deprotection cluster_wash1 Wash cluster_coupling Coupling with this compound cluster_wash2 Wash cluster_end Final Steps start Resin Swelling (DMF or DCM) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., 25% this compound in DMF/NMP) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat n-1 times final_deprotection Final Fmoc Deprotection wash2->final_deprotection final_wash Final Wash (DMF, DCM) final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation

Caption: Proposed SPPS workflow incorporating this compound.

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in the reaction vessel.[1]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the pre-loaded amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x).

  • Amino Acid Coupling with this compound: a. Prepare the amino acid solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and activator base (e.g., DIPEA, 6-10 equivalents) in a mixture of DMF (or NMP) and this compound. A starting point of 25% (v/v) this compound is recommended. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.

  • Washing: Wash the resin as described in step 3.

  • Iterative Cycles: Repeat steps 4 and 5 for each amino acid in the sequence. For subsequent deprotection steps, treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection. b. Wash the resin thoroughly with DMF and DCM, and dry the resin under vacuum. c. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. e. Lyophilize the crude peptide for purification and analysis.

Experimental Design for Protocol Validation

To validate the efficacy of this compound, a comparative study is recommended.

  • Model Peptide: Select a known "difficult sequence," for example, a peptide rich in hydrophobic residues like Val, Ile, and Leu, or a sequence known to aggregate.

  • Control Experiment: Synthesize the model peptide using a standard protocol with 100% DMF or NMP as the coupling solvent.

  • Experimental Arm: Synthesize the same model peptide using the proposed protocol with varying concentrations of this compound (e.g., 10%, 25%, 50% v/v in DMF).

  • Analysis: Analyze the crude products from both the control and experimental syntheses by reverse-phase HPLC and mass spectrometry. Compare the purity profiles and the yields of the target peptide.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation control Control Synthesis (Standard Solvent) hplc RP-HPLC Analysis control->hplc ms Mass Spectrometry control->ms experimental Experimental Synthesis (with this compound) experimental->hplc experimental->ms comparison Compare Purity and Yield hplc->comparison ms->comparison

Caption: Workflow for validating the proposed protocol.

Troubleshooting

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor solubility of reagents in the mixed solvent. The concentration of this compound is too high.Decrease the percentage of the fluorinated co-solvent. Try NMP instead of DMF as the primary solvent.
Incomplete coupling (positive Kaiser test). Steric hindrance or persistent aggregation.Increase the coupling time. Perform a double coupling. Increase the concentration of this compound.
Low final yield. Inefficient cleavage or loss during workup.Ensure complete cleavage by extending the cleavage time. Optimize the precipitation and washing steps.
Unexpected side products. Potential reactivity of this compound with reagents.Analyze side products by mass spectrometry to identify their structures. If necessary, reduce the concentration of the co-solvent or avoid its use with particularly sensitive amino acids.

Conclusion

The use of this compound as a co-solvent in SPPS presents a promising, albeit currently theoretical, approach to overcoming the challenges associated with peptide aggregation. Its unique physicochemical properties warrant investigation by the peptide synthesis community. The detailed protocol and validation strategy provided in this application note offer a solid foundation for researchers to explore the potential of this novel solvent additive. Through careful and systematic evaluation, this compound may prove to be a valuable tool in the synthesis of previously intractable peptide sequences, thereby advancing both basic research and the development of new peptide-based therapeutics.

References

  • Ferrazzano, L., Catani, M., Cavazzini, A., Martelli, G., Corbisiero, D., Cantelmi, P., ... & Tolomelli, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability, 1(1), 18-42. Retrieved from [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 899-913. Retrieved from [Link]

  • Funeriu, D. P., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Advances, 11(33), 20457-20464. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]

  • Milton, S. C., & Milton, R. C. (1990). An improved solid-phase synthesis of a difficult-sequence peptide using hexafluoro-2-propanol. International journal of peptide and protein research, 36(2), 193-196. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Weyher, E., et al. (2002). Application of hexafluoroacetone as protecting and activating reagent in solid phase peptide and depsipeptide synthesis. Journal of Peptide Science, 8(8), 441-448. Retrieved from [Link]

  • Fields, G. B. (2002). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit-18.1. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Gimon-Kinsel, M. E., et al. (1999). Optimization of Sample Preparation for Peptide Sequencing by MALDI-TOF Photofragment Mass Spectrometry. Analytical Chemistry, 71(23), 5357-5363. Retrieved from [Link]

  • Trzupek, L. S., Go, A., & Kopple, K. D. (1979). Hexafluoro-2-propyl Esters in Peptide Synthesis. The Journal of Organic Chemistry, 44(25), 4577-4581. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Zare, H., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Pharmaceutical and Biomedical Doping, 1(1), 1-10. Retrieved from [Link]

  • Garcı́a-Martı́n, F., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(3), 767-773. Retrieved from [Link]

  • Eremeev, C., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 615787. Retrieved from [Link]

  • Adlhart, C., et al. (2024). A robust data processing and analysis method for automated flow-based solid-phase peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press. Retrieved from [Link]

  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1255-1264. Retrieved from [Link]

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Application Notes & Protocols for Reactions in 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 1,1,1,4,4,4-Hexafluoro-2-butanone (CAS No. 400-49-7).[1][2] Due to its unique electronic properties conferred by the two trifluoromethyl groups, this ketone is a valuable building block in organofluorine chemistry. These application notes detail the critical aspects of handling, experimental design, and reaction protocols, emphasizing safety and procedural integrity to ensure reliable and reproducible results.

Introduction: The Unique Reactivity of this compound

This compound is a fluorinated ketone with the molecular formula C4H2F6O.[1][2] The strong electron-withdrawing nature of the two trifluoromethyl groups renders the carbonyl carbon highly electrophilic. This heightened reactivity makes it a potent substrate for a variety of nucleophilic addition reactions and a valuable intermediate in the synthesis of complex fluorinated molecules.[3] Understanding its distinct properties is paramount for designing successful synthetic strategies.

Critical Safety Protocols and Handling

Working with fluorinated compounds requires strict adherence to safety protocols. This compound should be handled with care in a well-ventilated chemical fume hood.[1]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

  • Skin Protection: Use impervious, flame-resistant clothing and gloves. Gloves must be inspected before use.[1][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][4]

2.2 Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

2.3 Storage and Disposal

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[1]

Physicochemical Properties and Experimental Design Considerations

The properties of this compound dictate the necessary experimental parameters.

PropertyValueImplication for Experimental Design
Molecular Formula C4H2F6OHigh fluorine content influences reactivity.
Molecular Weight 180.05 g/mol Essential for stoichiometric calculations.[2]
Boiling Point 54.2 °CReactions can be conducted at moderate temperatures; use of a condenser is recommended to prevent loss of material.[2]
Melting Point -56 °CThe compound is a liquid at room temperature.[2]
Appearance Colorless liquidAllows for visual inspection of reaction progress if color changes occur.

Experimental Protocol: Nucleophilic Addition of a Grignard Reagent

This protocol describes a general procedure for the nucleophilic addition of a Grignard reagent to this compound to form a tertiary alcohol. This reaction highlights the compound's high electrophilicity.

4.1 Materials and Reagents

  • This compound

  • Anhydrous diethyl ether or THF

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., bromobenzene)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

4.2 Apparatus Setup

G cluster_setup Anhydrous Reaction Setup flask Three-Neck Round-Bottom Flask (Flame-Dried) stir_bar Magnetic Stir Bar flask->stir_bar heating_mantle Heating/Cooling Bath flask->heating_mantle condenser Condenser (Water-cooled) condenser->flask bubbler Oil Bubbler condenser->bubbler Gas Outlet dropping_funnel Dropping Funnel (Pressure-Equalizing) dropping_funnel->flask Reagent Addition n2_inlet Nitrogen/Argon Inlet n2_inlet->flask Inert Gas G reagent_prep 1. Grignard Reagent Preparation reaction 2. Nucleophilic Addition of Hexafluoro-2-butanone reagent_prep->reaction Add dropwise at 0°C workup 3. Aqueous Workup & Extraction reaction->workup Quench with NH4Cl(aq) purification 4. Drying & Solvent Removal workup->purification Separate & Dry Organic Phase analysis 5. Product Purification & Characterization purification->analysis Distillation/Chromatography

Sources

Application Notes & Protocols: Leveraging 1,1,1,4,4,4-Hexafluoro-2-butanone as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Ketones in Drug Discovery

The incorporation of fluorine-containing motifs into small molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] While many methods exist for introducing a single CF₃ group, building blocks that offer more complex fluorinated architectures are of significant interest.

1,1,1,4,4,4-Hexafluoro-2-butanone (HFB), a symmetrical ketone flanked by two trifluoromethyl groups, represents a uniquely powerful building block. Its structure features a highly electron-deficient carbonyl carbon, making it an exceptionally reactive electrophile for constructing intricate molecular scaffolds.[2] This guide provides an in-depth analysis of HFB's reactivity and offers detailed protocols for its application in synthesizing medicinally relevant structures, such as complex heterocycles and sterically demanding hexafluorinated alcohols.

Physicochemical Properties and Reactivity Profile

The immense reactivity of HFB is a direct result of its unique electronic structure. The two terminal trifluoromethyl groups exert a powerful electron-withdrawing inductive effect, which polarizes the carbon-oxygen double bond to an extreme degree. This creates a highly electrophilic carbonyl carbon, primed for attack by a wide range of nucleophiles.[3]

PropertyValueReference
CAS Number 400-49-7[4]
Molecular Formula C₄H₂F₆O[4]
Molecular Weight 180.05 g/mol [4]
Appearance Colorless liquid
Boiling Point ~25-27 °C

The consequence of this heightened electrophilicity is that HFB readily undergoes nucleophilic addition, often where less activated ketones would fail to react.[5] This predictable reactivity makes it a reliable tool for synthetic chemists.

Caption: Electronic profile of HFB highlighting the electrophilic carbonyl.

Application I: Synthesis of Hexafluorinated Heterocycles

Heterocyclic scaffolds are prevalent in over 80% of FDA-approved drugs. The ability to install a gem-bis(trifluoromethyl) moiety onto these privileged structures can significantly enhance their pharmacological profiles. HFB is an ideal precursor for this purpose, reacting readily with binucleophiles to form a variety of saturated and unsaturated ring systems.[6]

Protocol 1: Synthesis of a 3-(Trifluoromethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrazol-5(4H)-one

This protocol details the condensation reaction between HFB and hydrazine hydrate, a classic approach to forming pyrazole-type heterocycles. The initial nucleophilic attack by hydrazine is followed by intramolecular cyclization and dehydration to yield the final product.

Materials:

  • This compound (HFB)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.80 g (10.0 mmol) of HFB in 30 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add 0.50 mL (10.0 mmol, 1.0 eq.) of hydrazine hydrate dropwise at room temperature. An initial exotherm may be observed.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation. Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

    • Causality Note: The use of a protic solvent like ethanol facilitates the necessary proton transfers for imine formation and subsequent cyclization. Acetic acid catalysis accelerates the dehydration step, which is often rate-limiting.

  • Workup: After cooling to room temperature, reduce the solvent volume to approximately 5 mL using a rotary evaporator.

  • Purification: Precipitate the product by adding the concentrated reaction mixture to 50 mL of ice-cold water. Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Expected Results: The protocol is expected to yield the target pyrazolone as a white to off-white solid. The reaction is generally high-yielding, though optimization may be required for different substituted hydrazines.

R-Group on Hydrazine (R-NHNH₂)Expected YieldNotes
H (Hydrazine)85-95%Parent pyrazolone product.
Phenyl80-90%N-phenyl substituted product.
Methyl75-85%May require slightly longer reaction times.

Application II: Accessing Hexafluorinated Tertiary Alcohols

The creation of sterically hindered alcohols containing the bis(trifluoromethyl) motif is a significant challenge. These structures are valuable as isosteres for other functional groups or as precursors for further elaboration. Grignard reagents, being potent carbon nucleophiles, readily add to the highly electrophilic carbonyl of HFB to form tertiary alcohols that are otherwise difficult to access.[7][8]

Protocol 2: Grignard Addition for the Synthesis of 1,1,1-Trifluoro-2-phenyl-3-(trifluoromethyl)butan-2-ol

This protocol describes the addition of phenylmagnesium bromide to HFB. Strict anhydrous conditions are paramount to prevent quenching of the highly basic Grignard reagent.[9]

Materials:

  • This compound (HFB)

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and syringe techniques

G cluster_workflow Workflow: Grignard Addition to HFB start 1. Setup Flame-dry Schlenk flask under N₂. Add HFB in anhydrous Et₂O. add 2. Grignard Addition Add PhMgBr solution dropwise at 0°C via syringe. start->add Maintain inert atmosphere react 3. Reaction Stir at 0°C for 1 hr, then warm to RT and stir for 2 hrs. add->react Control exotherm quench 4. Quenching Cool to 0°C and slowly add sat. aq. NH₄Cl solution. react->quench Decompose alkoxide extract 5. Extraction Extract aqueous layer with Et₂O (3x). Combine organic layers. quench->extract dry 6. Drying & Filtration Dry combined organics over MgSO₄, filter, and concentrate. extract->dry purify 7. Purification Purify crude product via column chromatography (Hexanes/EtOAc). dry->purify

Caption: Experimental workflow for the synthesis of a hexafluorinated tertiary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 100 mL Schlenk flask under a nitrogen atmosphere. Allow it to cool to room temperature. Add 1.80 g (10.0 mmol) of HFB and 20 mL of anhydrous diethyl ether via syringe. Cool the flask to 0°C in an ice bath.

  • Grignard Addition: While stirring, add 11.0 mL (11.0 mmol, 1.1 eq.) of 1.0 M phenylmagnesium bromide solution in THF dropwise over 15 minutes using a syringe.

    • Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. The dropwise addition at 0°C is crucial to control the reaction exotherm and prevent side reactions.[10]

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Quenching: Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure tertiary alcohol.

Safety and Handling

This compound is a reactive chemical. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Due to its volatility and reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound is a versatile and highly reactive building block that provides medicinal chemists with a direct and efficient route to complex fluorinated molecules. Its pronounced electrophilicity enables facile construction of novel heterocyclic scaffolds and sterically congested tertiary alcohols containing the valuable gem-bis(trifluoromethyl) motif. The protocols outlined herein demonstrate the practical utility of HFB and serve as a foundation for its broader application in the discovery of new therapeutic agents.

References

  • England, D. C., & Krespan, C. G. (1970). Fluoroketenes. III. Reactions of Bis(trifluoromethyl)ketene with Unsaturated Compounds. The Journal of Organic Chemistry, 35(10), 3300–3321. Available at: [Link]

  • D'hooghe, M., et al. (2021). Hexafluoroisopropanol-assisted selective intramolecular synthesis of heterocycles by single-electron transfer. Nature Chemistry. Available at: [Link]

  • Wang, H., et al. (2021). Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. Journal of Fluorine Chemistry. Available at: [Link]

  • Ghose, A., et al. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal, University of Bern. Available at: [Link]

  • Laptev, V. B., et al. (1996). OF BIS (TRIFLUOROMETHYL) KETENE. Semantic Scholar. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • MacMillan, D. W. C., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Nature. Available at: [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Legros, J., et al. (2005). Self‐Promoted Nucleophilic Addition of Hexafluoro‐2‐propanol to Vinyl Ethers. European Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. Available at: [Link]

  • Chad's Prep. (n.d.). Introduction to Nucleophilic Addition Reactions. Available at: [Link]

  • Petrov, V. A., & Marshall, W. J. (2007). Hexafluorothioacetone based synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2020). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Available at: [Link]

  • American Chemical Society. (2020). Hexafluoro-2-butene. Available at: [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. (2025). Synthesis and transformations of heterocycles via pseudocyclic reactions. Vol. 61 No. 7/8. Available at: [Link]

  • PubChem. (n.d.). cis-1,1,1,4,4,4-Hexafluoro-2-butene. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Available at: [Link]

Sources

Application Note: High-Sensitivity Analysis of 1,1,1,4,4,4-Hexafluoro-2-butanone using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Method Rationale

1,1,1,4,4,4-Hexafluoro-2-butanone (CAS 400-49-7) is a fluorinated ketone characterized by its high volatility (Boiling Point: 54.2°C) and the presence of six fluorine atoms.[1] Its unique properties make it a compound of interest in various industrial and research applications. Accurate and sensitive quantification is crucial for process monitoring, environmental assessment, and safety compliance.

Gas chromatography (GC) is the analytical technique of choice for volatile and semi-volatile compounds, offering high-resolution separation and precise quantification.[2] The highly electronegative nature of the fluorine atoms in this compound makes it an ideal candidate for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD offers exceptional sensitivity and selectivity for halogenated compounds, allowing for trace-level detection even in complex matrices.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the analysis of this compound. We will detail two primary sample introduction techniques: direct liquid injection for clean samples and static headspace analysis for complex or solid matrices. The causality behind each parameter selection is explained to empower researchers to adapt and validate the method for their specific needs.

Instrumentation and Analytical Conditions

A standard gas chromatograph equipped with an ECD is recommended. The following table outlines the optimized instrumental parameters.

Table 1: Recommended GC-ECD Configuration

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Detector Micro-Electron Capture Detector (µECD)The six fluorine atoms make the analyte highly electronegative, yielding a strong ECD signal for high sensitivity and selectivity against non-halogenated interferences.[3][4][5]
Autosampler G4513A Autosampler or equivalentEnsures precise and repeatable injection volumes, which is critical for quantitative accuracy.
GC Column Agilent DB-624 or equivalent (6% Cyanopropylphenyl-94% Dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µmThe mid-polarity stationary phase provides excellent selectivity and peak shape for ketones and other volatile organic compounds.
Carrier Gas Nitrogen (N₂), High Purity (99.999%), Constant Flow Mode @ 1.5 mL/minNitrogen is the preferred carrier gas for ECD as it is ionized by the radioactive source to generate the standing current.[5] Constant flow mode ensures stable retention times during oven temperature programming.
Inlet Split/SplitlessAllows for flexibility in handling varying sample concentrations.
Inlet Temperature 220°CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.
Injection Mode Split (50:1 ratio)A split injection prevents column overloading when analyzing high-concentration samples and ensures sharp chromatographic peaks. For trace analysis, a splitless injection may be employed.
Injection Volume 1 µLStandard volume for liquid injections.
Oven Program 40°C (hold 2 min), ramp at 15°C/min to 180°C (hold 1 min)The initial low temperature allows for good separation from the solvent front. The temperature ramp ensures the timely elution of the analyte with a symmetrical peak shape.
Detector Temperature 300°CA high detector temperature prevents condensation of the analyte and other sample components, minimizing contamination and ensuring a stable signal.
Detector Makeup Gas Nitrogen (N₂) @ 30 mL/minOptimizes the detector response and sweeps the analyte through the detection cell efficiently.

Experimental Protocols

Protocol 1: Standard & Sample Preparation for Direct Liquid Injection

This protocol is suitable for relatively clean liquid samples where the analyte concentration is within the instrument's linear range.

Materials:

  • This compound standard (≥99% purity)

  • Methanol, HPLC or GC grade

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with PTFE-lined septa

Step-by-Step Methodology:

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This is your stock solution. Store at 4°C.

  • Working Standard Preparation (Calibration Curve):

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards. A suggested range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

    • Transfer these standards into 2 mL autosampler vials.

  • Sample Preparation:

    • If the sample is a liquid, dilute it with methanol to bring the expected analyte concentration into the calibration range.[6]

    • Filter the diluted sample using a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the injector or column.[7]

    • Transfer the final solution into a 2 mL autosampler vial.

Protocol 2: Static Headspace Analysis

This method is ideal for complex matrices (e.g., soil, polymers, biological fluids) or when analyzing for residual volatile compounds. It isolates the volatile analyte from non-volatile matrix components, protecting the GC system.[8][9]

Additional Materials:

  • Headspace Autosampler (e.g., Agilent 7697A)

  • 20 mL headspace vials with appropriate caps and septa

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare aqueous or solvent-based standards in 20 mL headspace vials. For a solid matrix, prepare standards in a similar matrix if possible.

    • Accurately spike a known amount of the stock solution into the vial containing the matrix or solvent and immediately seal the vial.

  • Sample Preparation:

    • Accurately weigh a known amount of the solid or liquid sample (e.g., 1-5 grams) directly into a 20 mL headspace vial.

    • If the sample is solid, adding a small amount of water or an appropriate solvent can aid in the partitioning of the analyte into the headspace.

    • Immediately seal the vial.

  • Headspace GC Analysis:

    • Place the prepared vials into the headspace autosampler tray.

    • Use the following headspace parameters as a starting point:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

    • The headspace autosampler will automatically inject a fixed volume of the vapor phase (headspace) onto the GC column for analysis.[10]

Analytical Workflow Visualization

The following diagram illustrates the comprehensive workflow from sample receipt to final data reporting.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_sample_path Sample Path cluster_analysis Phase 2: GC-ECD Analysis cluster_data Phase 3: Data Processing & QC sample_receipt Sample Receipt liquid_sample Liquid Sample Prep (Dilution & Filtration) sample_receipt->liquid_sample For Direct Injection headspace_sample Headspace Sample Prep (Weighing & Sealing) sample_receipt->headspace_sample For Headspace stock_prep Prepare Stock Standard (1000 µg/mL) working_prep Prepare Working Standards (0.1 - 10 µg/mL) stock_prep->working_prep gc_analysis GC-ECD Analysis (Run Sequence) working_prep->gc_analysis liquid_sample->gc_analysis headspace_sample->gc_analysis data_acq Data Acquisition (Chromatograms) gc_analysis->data_acq calibration Generate Calibration Curve (Peak Area vs. Conc.) data_acq->calibration quantification Quantify Sample Concentration calibration->quantification qc_check QC Check (Blanks, Duplicates, Spikes) quantification->qc_check final_report Final Report Generation qc_check->final_report

Caption: Workflow for GC-ECD analysis of this compound.

Data Analysis and Quality Control

  • Calibration: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared working standards. A linear regression with a correlation coefficient (r²) of ≥0.995 is required for accurate quantification.

  • Quantification: The concentration of this compound in the prepared samples is determined by interpolating their peak areas from the calibration curve.

  • Quality Control: To ensure the trustworthiness of the results, the analytical sequence should include:

    • Solvent Blanks: To check for system contamination.

    • Continuing Calibration Verification (CCV): A mid-level standard run periodically to verify instrument stability.

    • Sample Duplicates: To assess method precision.

    • Matrix Spikes: To evaluate potential matrix effects and assess accuracy.

Conclusion

The described Gas Chromatography method utilizing an Electron Capture Detector provides a robust, sensitive, and selective means for the quantitative analysis of this compound. The choice between direct liquid injection and static headspace analysis allows for flexibility in handling a wide variety of sample matrices, from simple solutions to complex solids. By following the detailed protocols and quality control measures outlined, researchers, scientists, and drug development professionals can achieve reliable and accurate results for this highly fluorinated compound.

References

  • Agilent. (n.d.). GC Detectors - Gas Chromatography. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • Integrated Liner Technologies. (2024, December 16). Gas Chromatography (GC) Detectors. Retrieved from [Link]

  • Phenomenex. (n.d.). Exploring the Various Types of Detectors Used in Gas Chromatography. Retrieved from [Link]

  • N/A. (n.d.). DETECTORS USED IN GAS CHROMATOGRAPHY.
  • MS-Bio-Analysis. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • N/A. (2011, January 19). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. Retrieved from [Link]

  • Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from [Link]

  • ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]

  • Publisso. (2025, September 29). Gas-chromatographic headspace analysis. Retrieved from [Link]

Sources

Application Note: Comprehensive Safety Protocols for Handling 1,1,1,4,4,4-Hexafluoro-2-butanone in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the safe handling of 1,1,1,4,4,4-Hexafluoro-2-butanone (CAS No. 400-49-7) in a laboratory environment.[1][2] As a fluorinated ketone, this compound presents unique challenges that necessitate rigorous safety protocols.[3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into risk assessment, personal protective equipment (PPE), emergency procedures, and waste disposal. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and maintaining experimental integrity.

Introduction to this compound

This compound is a fluorinated organic compound with growing applications in chemical synthesis, particularly in the pharmaceutical and materials science sectors.[3][4] Its unique chemical properties, derived from the presence of two trifluoromethyl groups, make it a valuable reagent. However, these same properties demand a heightened awareness of its potential hazards. This guide provides a framework for minimizing risk through a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the foundation of a robust safety plan. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 400-49-7[1][2]
Molecular Formula C₄H₂F₆O[1][2]
Molecular Weight 180.05 g/mol [1][2]
Appearance Colorless liquid[5]
Boiling Point 33 - 33.5 °C[5]
Density 1.38 g/mL at 20 °C[5]
Flash Point -18 °C (Note: This is for fluoroacetone, a related compound, highlighting the potential flammability of such ketones)[3]

Note: Data for closely related fluorinated ketones may be used as a proxy where specific data for this compound is unavailable, emphasizing a cautious approach.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with this compound begins. The primary hazards are associated with its potential flammability, volatility, and irritant properties.

  • Health Hazards: May cause skin, eye, and respiratory irritation.[4][6] Inhalation of vapors may lead to drowsiness or dizziness.[4][6]

  • Fire and Explosion Hazards: Fluorinated ketones can be flammable and may form explosive mixtures with air.[3] Vapors are heavier than air and can accumulate in low-lying areas.[4]

  • Reactivity Hazards: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

The Hierarchy of Controls

The most effective safety strategy involves implementing controls at multiple levels. This "Hierarchy of Controls" prioritizes the most effective measures to minimize risk.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical hazards.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][9] Systems under pressure should be regularly checked for leaks.[4]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][10]

Personal Protective Equipment (PPE)

PPE is essential but should never be considered a substitute for robust engineering and administrative controls.[8][11] The appropriate PPE creates a final barrier between the user and the chemical.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash risk.Protects eyes from splashes and vapors which can cause serious irritation.[4][5][12]
Hand Protection Use chemically resistant gloves. Butyl rubber or Viton™ are often recommended for fluorinated compounds and ketones. Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended.Prevents skin contact and absorption.[1][8][13] Gloves must be inspected for tears or holes before each use and replaced regularly.[1][14]
Body Protection A flame-resistant lab coat is mandatory.[5][8] For larger quantities or higher-risk procedures, a chemical-resistant apron should be worn over the lab coat.Protects against splashes and minimizes skin exposure.[12]
Respiratory Protection Typically not required if work is conducted within a certified fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[1][5]Prevents inhalation of harmful vapors.[8]
Footwear Closed-toe shoes made of a non-porous material.[14]Protects feet from spills.

Standard Operating Procedures (SOPs)

Detailed SOPs must be developed and followed for all procedures involving this chemical.

General Handling and Usage Protocol
  • Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of all unnecessary items. Assemble all required equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in Section 4.

  • Chemical Transport: Transport the chemical in a sealed, properly labeled, and shatter-resistant secondary container.

  • Dispensing: Use non-sparking tools for all transfers.[1][7] Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Post-Handling: After use, tightly close the container.[1][9] Clean the work area thoroughly.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.[11]

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][9] Do not eat, drink, or smoke in the laboratory.[4]

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][9]

  • The storage area should be away from heat, sparks, open flames, and direct sunlight.[3][7]

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[1][15]

Waste Disposal Protocol
  • All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[8]

  • The material may be disposed of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][5]

  • Do not discharge into sewer systems or the environment.[1]

  • Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.[1]

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

cluster_1 Emergency Response Workflow Spill Accidental Release (Spill or Leak) Evacuate Evacuate Immediate Area Spill->Evacuate Exposure Personnel Exposure RemoveContaminatedClothing Remove Contaminated Clothing Exposure->RemoveContaminatedClothing Fire Fire ActivateAlarm Activate Fire Alarm Fire->ActivateAlarm Ventilate Increase Ventilation (If Safe) Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Cleanup Collect Waste Using Non-Sparking Tools Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Flush Flush Affected Area (Skin/Eyes for 15+ min) RemoveContaminatedClothing->Flush SeekMedical Seek Immediate Medical Attention Flush->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS EvacuateBuilding Evacuate Building ActivateAlarm->EvacuateBuilding Extinguish Extinguish (Only if Trained) Use CO₂, Dry Chemical, or Foam EvacuateBuilding->Extinguish CallEmergency Call Emergency Services Extinguish->CallEmergency

Caption: Workflow for responding to laboratory emergencies.

Accidental Release Measures
  • Small Spill: Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite), and collect it into a suitable, closed container for disposal using spark-proof tools.[1][4]

  • Large Spill: Evacuate the laboratory immediately and alert emergency personnel. Prevent the spill from entering drains.[1]

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1][16] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][16] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Conclusion

Working with this compound can be done safely by adhering to the protocols outlined in this guide. A proactive safety culture, built upon a foundation of thorough risk assessment, proper training, and consistent application of engineering and administrative controls, is paramount. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all laboratory personnel are trained on these procedures.

References

  • Specification for storage and transport of fluorinated acetone. Chemical Knowledge. [Link]

  • MSDS80033 HEXAFLUORO 2- BUTENE. MsdsDigital.com. [Link]

  • Material Safety Data Sheet - trans-1,1,1,4,4,4-Hexafluoro-2-butene. Joinpath. [Link]

  • HEXAFLUOROACETONE HAZARD SUMMARY. NJ.gov. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. Scribd. [Link]

  • Personal Protective Equipment (PPE) - Glove Selection. University of Tennessee Knoxville. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • Hazardous Chemical Exposures. Princeton University. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Elevating Reaction Yields with 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1,4,4,4-Hexafluoro-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their chemical reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter while using this compound as a solvent to enhance reaction yields. Our approach is rooted in a deep understanding of the unique properties of fluorinated solvents and their impact on reaction kinetics and equilibrium.

Understanding the Potential of this compound as a Specialty Solvent

This compound, a fluorinated ketone, presents a unique combination of properties that can be leveraged to overcome common hurdles in organic synthesis. Its high polarity, low nucleophilicity, and distinct solubility characteristics make it a compelling alternative to conventional solvents. This guide will help you navigate its application to improve reaction outcomes.

Physical & Chemical Properties at a Glance
PropertyValueSource
CAS Number 400-49-7[1][2]
Molecular Formula C4H2F6O[1][3]
Molecular Weight 180.05 g/mol [1][3]
Boiling Point 54.2 °C[1]
Melting Point -56 °C[1]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially high-performance solvent?

A: The strategic placement of two trifluoromethyl groups dramatically influences the electronic properties of the ketone. This structure leads to a highly polarized carbonyl group, enhancing its ability to dissolve polar substrates and stabilize charged intermediates or transition states. Unlike traditional polar aprotic solvents, its fluorine content can create unique solvation environments, potentially altering reaction pathways and favoring desired products.

Q2: In which types of reactions should I consider using this compound?

A: This solvent is particularly promising for reactions that are sensitive to solvent polarity and nucleophilicity. Consider it for:

  • Reactions involving polar or charged intermediates: The high polarity can help to stabilize these species, potentially increasing the reaction rate.

  • Processes where side reactions with the solvent are a concern: The steric hindrance and electron-withdrawing nature of the trifluoromethyl groups reduce the nucleophilicity of the ketone oxygen, minimizing its participation in unwanted side reactions.[4]

  • Reactions requiring enhanced solubility of fluorinated reagents or substrates: "Like dissolves like" is a fundamental principle. This solvent is an excellent candidate for reactions involving other highly fluorinated compounds.

Q3: How does the boiling point of this compound (54.2 °C) affect its application?

A: The moderate boiling point offers a balance between ease of removal post-reaction and the ability to perform reactions at slightly elevated temperatures.[1] This temperature is often sufficient to overcome activation energy barriers without promoting thermal decomposition of sensitive substrates. For reactions requiring higher temperatures, a sealed reaction vessel may be necessary.

Q4: Are there any known incompatibilities with common reagents?

A: While this compound is relatively inert, caution should be exercised with highly reactive organometallic reagents and strong reducing agents. The electrophilic nature of the carbonyl carbon, though dampened, could still be susceptible to attack by very strong nucleophiles. Always perform a small-scale test reaction to check for compatibility and unexpected reactivity.

Troubleshooting Guide: Improving Low Reaction Yields

Low reaction yield is a frequent challenge in synthesis. This guide provides a structured approach to diagnosing and resolving common issues when using this compound as a solvent.

Issue 1: Poor Solubility of Reactants

Symptom: The reaction mixture is heterogeneous, or the reaction fails to initiate or proceeds very slowly.

Causality: While this compound is highly polar, its fluorous nature may lead to poor solubility of non-polar or hydrocarbon-rich reactants.

Troubleshooting Workflow:

A Low Yield: Suspected Solubility Issue B Analyze Reactant Polarity A->B C Non-polar Reactant(s) B->C Predominantly D Polar Reactant(s) B->D Sufficiently E Introduce a Co-solvent C->E Action F Consider Phase-Transfer Catalyst C->F Alternative I Potential for Improved Solubility D->I Hypothesis G Increase Reaction Temperature E->G If still low H Re-evaluate Solvent Choice G->H If no improvement A Reaction Stalls B Check Catalyst Activity A->B E Consider Product Inhibition A->E If catalyst is active G Investigate Equilibrium A->G Alternative Cause C Add Fresh Catalyst B->C Suspected Deactivation D Monitor for Improvement C->D F Run Reaction at Higher Dilution E->F H Remove a Byproduct (if possible) G->H I Increase Reagent Equivalents G->I J Optimize Temperature Profile G->J

Caption: Decision tree for addressing stalled reactions.

Experimental Protocols:

  • Protocol for Catalyst Reactivation/Addition:

    • Withdraw a small aliquot of the reaction mixture and analyze for conversion.

    • If the reaction has stalled, add a fresh portion of the catalyst (e.g., 10 mol%).

    • Continue to monitor the reaction for any increase in conversion.

  • Protocol for Overcoming Product Inhibition:

    • Set up the reaction at a higher dilution by increasing the volume of this compound.

    • Alternatively, consider a continuous flow setup where the product is removed from the reaction zone as it is formed.

Concluding Remarks

This compound is a specialized solvent with the potential to unlock higher yields and purities in challenging chemical transformations. Successful implementation requires a thoughtful and systematic approach to experimental design and troubleshooting. By understanding its unique properties and applying the logical frameworks presented in this guide, you can effectively harness its capabilities to advance your research and development efforts. For further assistance, always consult the Safety Data Sheet (SDS) before use and do not hesitate to reach out to our technical support team. [3]

References

  • MSDS Digital. MSDS80033 HEXAFLUORO 2- BUTENE. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • ResearchGate. (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • WordPress. Specific Solvent Issues with Fluorination. [Link]

  • Triveni Interchem Pvt. Ltd. This compound. [Link]

  • PubChem. 1,1,1,4,4,4-Hexafluorobutane. [Link]

  • PubMed Central. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction. [Link]

  • Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]

Sources

Technical Support Center: Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this highly fluorinated ketone. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most frequently employed laboratory-scale synthesis involves the acylation of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) with an excess of ethyl trifluoroacetate. This approach is favored due to the commercial availability and relatively low cost of the starting materials. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The principal challenge is preventing the over-addition of the highly reactive Grignard reagent to the newly formed ketone. This leads to the formation of the tertiary alcohol, 2-(trifluoromethyl)-1,1,1-trifluoropropan-2-ol, as a significant byproduct.[1][2] Other potential issues include the formation of byproducts from the reaction of the Grignard reagent with the ester's ethoxy group and difficulties in separating the product from unreacted starting materials and byproducts due to similar boiling points.

Q3: What are the critical safety precautions I should take when synthesizing this compound?

A3: This synthesis involves several hazardous materials and conditions. Grignard reagents are highly reactive, pyrophoric, and react violently with water. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Ethyl trifluoroacetate is volatile and can cause respiratory irritation. The final product, this compound, is a volatile and flammable liquid with unknown long-term toxicological effects. Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Q4: How can I purify the final product?

A4: Fractional distillation is the most common method for purifying this compound from the reaction mixture. Due to the potential for close boiling points of the product and byproducts, a fractional distillation column with a high number of theoretical plates is recommended for efficient separation. Extractive distillation has also been reported for the purification of similar hexafluoro-compounds and could be a viable alternative.[3]

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity and purity of the final product can be confirmed using a combination of spectroscopic techniques. 1H NMR and 13C NMR spectroscopy are invaluable for structural elucidation.[4][5] Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity and identify any volatile impurities. Infrared (IR) spectroscopy should show a characteristic strong absorption for the ketone carbonyl group.

II. Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you may encounter during the synthesis of this compound, along with their probable causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Ketone
Potential Cause Explanation Recommended Solution
Degraded Grignard Reagent Grignard reagents are sensitive to moisture and air. Exposure to either will quench the reagent, reducing the effective concentration and leading to low or no product formation.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-quality magnesium turnings. If preparing the Grignard reagent in-house, ensure the reaction initiates properly (indicated by cloudiness and heat evolution).
Poor Quality Starting Materials Impurities in the ethyl trifluoroacetate or the alkyl halide used to prepare the Grignard reagent can interfere with the reaction.Use freshly distilled ethyl trifluoroacetate and alkyl halide. Ensure the magnesium turnings are free from an oxide layer.
Incorrect Reaction Temperature Grignard reactions are often exothermic. If the temperature is too high, side reactions may be favored. If too low, the reaction rate may be too slow.Maintain the reaction temperature at a low level (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to the ester. This helps to stabilize the tetrahedral intermediate and minimize over-addition.[6]
Inefficient Quenching Improper quenching of the reaction can lead to the decomposition of the product or the formation of emulsions that complicate workup.Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate and dissolve the magnesium salts.
Problem 2: High Yield of the Tertiary Alcohol Byproduct
Potential Cause Explanation Recommended Solution
Over-addition of Grignard Reagent The ketone product is more reactive towards the Grignard reagent than the starting ester. This leads to a second nucleophilic attack and the formation of the tertiary alcohol.[1][2]Use a reverse addition technique: add the Grignard reagent slowly to a solution of the ester at low temperature. This maintains a low concentration of the Grignard reagent and a high concentration of the ester, favoring the formation of the ketone.
Reaction Temperature Too High Higher temperatures increase the rate of the second addition reaction, leading to more of the alcohol byproduct.As mentioned previously, maintain a low reaction temperature (-78 °C to 0 °C) throughout the addition of the Grignard reagent.
Use of a More Reactive Grignard Reagent The reactivity of the Grignard reagent can influence the extent of over-addition.While methylmagnesium iodide or bromide are standard, exploring less reactive organometallic reagents could potentially improve selectivity for the ketone.
Problem 3: Difficulty in Purifying the Product
Potential Cause Explanation Recommended Solution
Close Boiling Points The desired ketone and the tertiary alcohol byproduct may have similar boiling points, making separation by simple distillation challenging.Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) to achieve better separation. Monitor the distillation temperature closely to collect the desired fraction.
Formation of an Azeotrope The product may form an azeotrope with the solvent or byproducts, making complete separation by distillation difficult.Consider using a different solvent for the reaction and/or workup. If an azeotrope is suspected, techniques like extractive distillation with a suitable entrainer could be explored.[3]
Contamination with Magnesium Salts Incomplete removal of magnesium salts during the workup can lead to a solid residue in the distillation flask and potential decomposition of the product upon heating.Ensure the reaction mixture is thoroughly washed with saturated aqueous ammonium chloride and then with brine to remove all inorganic salts before distillation.

III. Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for experienced chemists and should be performed in a properly equipped laboratory with all necessary safety precautions in place.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Ethyl trifluoroacetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Fractional distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium, then cool to room temperature.

    • Add a small amount of a solution of methyl iodide in anhydrous diethyl ether to the flask.

    • Once the reaction initiates (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Acylation Reaction:

    • In a separate flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether.

    • Cool this solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled ester solution via the dropping funnel with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction corresponding to this compound.

IV. Visualizations

Reaction Pathway and Side Reaction

cluster_main Main Reaction Pathway cluster_side Major Side Reaction Ethyl Trifluoroacetate Ethyl Trifluoroacetate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Trifluoroacetate->Tetrahedral Intermediate + Methyl Grignard Methyl Grignard Methyl Grignard This compound This compound Tetrahedral Intermediate->this compound Elimination of EtOMgX Ketone Product This compound Tertiary Alkoxide Tertiary Alkoxide Ketone Product->Tertiary Alkoxide + Methyl Grignard Grignard2 Methyl Grignard Tertiary Alcohol 2-(Trifluoromethyl)-1,1,1-trifluoropropan-2-ol Tertiary Alkoxide->Tertiary Alcohol Acidic Workup

Caption: Main reaction pathway and major side reaction in the synthesis.

Troubleshooting Workflow for Low Yield

start Low Yield of Ketone check_grignard Check Grignard Reagent Quality start->check_grignard check_reagents Verify Starting Material Purity check_grignard->check_reagents Good Quality remedy_grignard Use Anhydrous Conditions & Fresh Reagents check_grignard->remedy_grignard Poor Quality check_temp Review Reaction Temperature Control check_reagents->check_temp High Purity remedy_reagents Purify/Distill Starting Materials check_reagents->remedy_reagents Impurities Present remedy_temp Maintain Low Temperature (-78°C) check_temp->remedy_temp Inadequate Control end Improved Yield check_temp->end Proper Control remedy_grignard->end remedy_reagents->end remedy_temp->end

Caption: A troubleshooting workflow for addressing low product yield.

V. References

  • U.S. Patent 8,871,987 B2, "Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation," Google Patents,

  • Reddy, C. K., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(18), 6228-6231. The Royal Society of Chemistry. [Link]

  • Burkhardt, E. R., & Rieke, R. D. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52(21), 4773-4777. ACS Publications. [Link]

  • Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. ACS Publications. [Link]

  • Reaction of 4a with Grignard reagent 7. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Human Metabolome Database. [Link]

  • Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. ACS Publications. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison Chemistry Department. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. ACS Publications. [Link]

  • 2-Butene, 1,1,1,4,4,4-hexafluoro-, (Z)- - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate. [Link]

  • Example 1. University of Colorado Boulder, Department of Chemistry. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Ethyl acetate react with Grignard reagent methyl magnesium bromide form? Gauth. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]

  • The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Doc Brown's Chemistry. [Link]

  • C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. [Link]

  • Organomagnesium Methods in Organic Synthesis. B. J. Wakefield.

  • Inorganic Syntheses, Volume 14. A. Wold & J. K. Ruff (Eds.).

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. [Link]

  • Methyl sulfate. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1,1,4,4,4-Hexafluoro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting for obtaining high-purity this compound for your critical applications.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound shows multiple peaks on the GC-MS. What are the likely impurities?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common and efficient synthesis involves the hydration of 1,1,1,4,4,4-hexafluoro-2-butyne. Potential impurities from this process can include:

  • Unreacted Starting Material: Residual 1,1,1,4,4,4-hexafluoro-2-butyne.

  • Isomeric Byproducts: Depending on the hydration catalyst and conditions, trace amounts of other fluorinated ketones or aldehydes may form.

  • Acidic Residues: If an acid catalyst is used for hydration, traces of the acid may remain.

  • Solvent Residues: Any solvents used in the synthesis or work-up.

If the precursor, 1,1,1,4,4,4-hexafluoro-2-butyne, was synthesized from (E/Z)-2,3-dichlorohexafluoro-2-butene, there is a possibility of chlorinated impurities if the dechlorination reaction was incomplete[1].

Q2: I'm observing a persistent broad peak in my ¹H NMR spectrum after purification. What could this be?

A2: A broad peak in the ¹H NMR spectrum, particularly in the downfield region, often indicates the presence of acidic impurities, such as residual acid catalysts from the synthesis. These can be removed by a simple aqueous wash or a mild basic wash followed by drying.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

A3: Discoloration can arise from the presence of high-boiling point impurities or degradation products. These can often be removed by fractional distillation. If the discoloration persists, treatment with a small amount of a suitable adsorbent, followed by filtration and redistillation, may be effective.

Q4: Can I use standard distillation to purify this compound?

A4: Simple distillation may be sufficient to remove non-volatile impurities. However, for separating volatile impurities with close boiling points, fractional distillation is necessary. In some cases, azeotropic or extractive distillation might be required to break azeotropes formed between the product and certain impurities[2][3].

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for specific issues encountered during the purification of this compound.

Issue 1: Presence of Low-Boiling Impurities Detected by GC-MS

Low-boiling impurities, such as residual solvents or volatile byproducts, are common contaminants.

Troubleshooting Workflow:

Caption: Workflow for removing low-boiling impurities.

Detailed Protocol: Fractional Distillation

Fractional distillation is a highly effective method for separating liquids with close boiling points[4].

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, and receiving flasks)

  • Heating mantle

  • Stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

  • GC-MS for analysis

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. It is advisable to perform the distillation under an inert atmosphere to prevent the introduction of moisture[5].

  • Charging the Flask: Charge the distillation flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Initiate Heating: Begin heating the flask gently with the heating mantle. Start the stirrer to ensure even boiling.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the establishment of a temperature gradient and efficient separation.

  • Fraction Collection: Collect the distillate in separate fractions as the temperature at the distillation head stabilizes. Record the temperature range for each fraction.

  • Analysis: Analyze each fraction by GC-MS to determine its purity[6][7].

  • Pooling: Combine the fractions that meet the desired purity specifications.

Expected Purity and Boiling Points:

CompoundBoiling Point (°C)Expected Purity (Post-Distillation)
1,1,1,4,4,4-Hexafluoro-2-butyne (precursor)~ -24< 0.1%
This compound ~ 54 > 99.5%
Chlorinated Impurities (if present)Variable< 0.1%
Issue 2: Presence of Acidic Impurities

Acidic impurities can affect downstream reactions and the stability of the final product.

Troubleshooting Workflow:

Caption: Workflow for removing acidic impurities.

Detailed Protocol: Aqueous and Mild Base Wash

This procedure is effective for removing water-soluble acidic contaminants.

Materials:

  • Crude this compound

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate solution (optional, for stubborn acidic impurities)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Filtration apparatus

Procedure:

  • Aqueous Wash: Place the crude this compound in a separatory funnel and add an equal volume of deionized water.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Mild Base Wash (if necessary): If acidic impurities persist, repeat the wash with a saturated sodium bicarbonate solution. Be cautious of gas evolution (CO₂).

  • Final Water Wash: Perform a final wash with deionized water to remove any residual base.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the dried liquid to remove the drying agent.

  • Analysis: Analyze a small sample of the washed and dried product to confirm the absence of acidic impurities before proceeding to distillation.

References

Sources

Technical Support Center: Navigating the Reactivity of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Senior Application Scientist team.

Introduction:

Welcome to the technical support guide for 1,1,1,4,4,4-Hexafluoro-2-butanone (also known as hexafluoroacetone ethyl methyl ketone). This highly fluorinated ketone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials, due to the unique properties conferred by its two trifluoromethyl (-CF₃) groups. These groups create a highly electrophilic carbonyl carbon, making the molecule exceptionally reactive towards nucleophiles. However, this enhanced reactivity can also lead to a variety of unexpected side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common side reactions encountered when using this reagent and offers practical, step-by-step troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Reactions with Nucleophiles & Protic Solvents

The extreme electrophilicity of the carbonyl carbon in this compound dictates its reactivity, especially with nucleophiles.

FAQ 1: My reaction yield is significantly lower than expected when using an alcohol or aqueous solvent system. I suspect a side reaction with the solvent. What is happening?

Answer: You are likely observing the formation of a stable hydrate or hemiacetal. The potent electron-withdrawing nature of the two -CF₃ groups makes the carbonyl carbon highly susceptible to attack by even weak nucleophiles like water and alcohols. This equilibrium often heavily favors the hydrate or hemiacetal form, effectively sequestering your starting material.

Causality: The stability of the resulting gem-diol (hydrate) or hemiacetal is enhanced by the electron-withdrawing -CF₃ groups, which pull electron density away from the central carbon, stabilizing the tetrahedral intermediate.

Troubleshooting Protocol: Avoidance of Hydrate/Hemiacetal Formation

  • Rigorous Solvent Drying: Ensure all solvents are scrupulously dried before use. For sensitive reactions, distillation from an appropriate drying agent is recommended. For instance, tetrahydrofuran (THF) can be dried by distillation from sodium, while molecular sieves are also effective for removing water.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Aprotic Solvents: Whenever possible, select a polar aprotic solvent that is compatible with your reagents. Common choices include dry THF, Diethyl Ether, Dimethylformamide (DMF), or Acetonitrile (MeCN).

  • Reagent Purity: Ensure that your starting materials and reagents are anhydrous.

Diagram 1: Hydrate Formation Mechanism

Caption: Mechanism of stable hydrate formation.

FAQ 2: I am attempting a Grignard reaction, but I am getting a complex mixture of products, including my starting material and a reduced alcohol. What is going wrong?

Answer: Grignard reagents are not only potent nucleophiles but also strong bases.[2][3] With sterically hindered ketones or Grignard reagents, two primary side reactions can compete with the desired nucleophilic addition: enolization and reduction.

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate. Quenching this with acid will regenerate the starting ketone, reducing your yield.[3]

  • Reduction: If the Grignard reagent has a hydrogen atom on its beta-carbon (e.g., Isopropylmagnesium chloride), it can deliver a hydride to the carbonyl carbon via a cyclic transition state, resulting in the formation of 1,1,1,4,4,4-hexafluoro-2-butanol instead of the desired tertiary alcohol.[3]

Troubleshooting Protocol: Optimizing Grignard Reactions

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically driven side reactions.

  • Choice of Grignard Reagent: If possible, use Grignard reagents that lack beta-hydrogens (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) to eliminate the possibility of reduction.

  • "Turbo" Grignard Reagents: Consider using reagents like iPrMgCl·LiCl, which can exhibit different reactivity profiles and sometimes lead to cleaner reactions with fluorinated substrates.[4]

  • Solvent Choice: The choice of etheral solvent can influence the Schlenk equilibrium and the reactivity of the Grignard reagent.[5] While diethyl ether is common, THF is more basic and can form stronger complexes, potentially altering the reaction outcome.[1]

Table 1: Troubleshooting Grignard Reaction Side Products

Observed IssueProbable CauseRecommended Action
Recovery of starting materialEnolization by Grignard reagent acting as a base.Lower reaction temperature; use a less sterically hindered Grignard reagent.
Formation of a secondary alcoholReduction by Grignard reagent with β-hydrogens.Use a Grignard reagent without β-hydrogens (e.g., MeMgBr).
Complex mixture/low yieldCombination of side reactions and difficult addition.Lower temperature; consider an alternative organometallic reagent (e.g., organolithium).

Diagram 2: Grignard Reaction Pathways

grignard_pathways cluster_paths Possible Reaction Pathways start Hexafluoro-2-butanone + R-MgX add 1,2-Nucleophilic Addition (Desired) start->add enol Enolization (Base) (Side Reaction) start->enol reduce Reduction (Side Reaction) start->reduce prod_add Tertiary Alcohol (Product) add->prod_add prod_enol Starting Ketone (After Workup) enol->prod_enol prod_reduce Secondary Alcohol (Byproduct) reduce->prod_reduce

Caption: Competing pathways in Grignard reactions.

Section 2: Reactions with Reducing Agents

FAQ 3: I am reducing this compound with Sodium Borohydride (NaBH₄) but the reaction is sluggish or incomplete. Should I use a stronger reducing agent?

Answer: Yes, this is a common observation. While sodium borohydride (NaBH₄) is a standard reagent for reducing ketones to secondary alcohols, its reactivity can be attenuated with highly electron-deficient ketones.[6][7][8] The electron-withdrawing -CF₃ groups stabilize the carbonyl group to some extent against reduction by milder hydrides.

Causality: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon.[9][10] While the carbonyl is highly electrophilic, the overall thermodynamics and kinetics with NaBH₄ in standard alcoholic solvents can be slow.

Troubleshooting Protocol: Ensuring Complete Reduction

  • Solvent System: While typically performed in alcohols like methanol or ethanol, using a solvent system like aqueous sodium hydroxide can sometimes facilitate the reaction.[8]

  • Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion, but this should be done with caution to avoid solvent loss.

  • Stronger Reagent: For a more rapid and complete reduction, Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent.[10]

    • CAUTION: LiAlH₄ reacts violently with water and protic solvents. The reaction must be carried out in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. A separate, careful aqueous workup step is required after the reaction is complete.

Table 2: Comparison of Reducing Agents

ReagentRelative StrengthSolvent CompatibilityWorkup ProcedureKey Consideration
NaBH₄ MildProtic (MeOH, EtOH, H₂O)Simple acidic or aqueous quenchSafe and easy to handle, but may be slow.
LiAlH₄ StrongAprotic (THF, Et₂O)Careful, multi-step aqueous quenchHighly reactive and pyrophoric. Requires stringent anhydrous conditions.
Section 3: General Stability and Handling

FAQ 4: Are there any concerns about the stability of this compound with strong oxidizing agents or under thermal stress?

Answer: Yes, caution is advised. While the compound is generally stable under normal storage conditions, its reactivity profile suggests potential hazards with incompatible materials.

  • Strong Oxidizing Agents: Reactions with strong oxidizing agents should be avoided. The molecular structure contains C-H bonds that can be oxidized, potentially leading to vigorous or uncontrolled reactions.

  • Strong Bases: As discussed, strong bases can cause enolization. Very strong bases could potentially lead to decomposition or condensation reactions.

  • Thermal Stress: While specific data on thermal decomposition is limited for this exact butanone, related fluorinated hydrocarbons can decompose at high temperatures, potentially releasing hazardous substances like hydrogen fluoride (HF).[11]

  • Polymerization: Some safety data sheets for related fluorinated alkenes mention a risk of polymerization, often initiated by heat, light, or incompatible materials.[12][13] While less likely for a saturated ketone, it is a possibility to be aware of, especially in the presence of initiators.

General Handling Protocol:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[14]

  • Reaction Conditions: Avoid excessive heating unless required by a validated protocol. When performing reactions, ensure proper temperature control.

Diagram 3: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield in Reaction q1 Is a protic solvent (H₂O, ROH) present? start->q1 a1_yes Hydrate/Hemiacetal Formation Likely q1->a1_yes Yes q2 Was a strong, bulky base/nucleophile used (e.g., Grignard)? q1->q2 No sol_1 ACTION: Use dry aprotic solvent under inert atmosphere. a1_yes->sol_1 a2_yes Enolization or Reduction Side Reactions Possible q2->a2_yes Yes q3 Was the reaction a reduction with NaBH₄? q2->q3 No sol_2 ACTION: Lower temperature (-78 °C). Use less hindered reagent. a2_yes->sol_2 a3_yes Incomplete Reaction Due to Mild Reagent q3->a3_yes Yes end Consult further literature or technical support. q3->end No sol_3 ACTION: Increase reaction time/temp or use LiAlH₄. a3_yes->sol_3

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Tetrahydrofuran. Wikipedia. Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Butanone is reduced in a two-step reaction using NaBH4 followed by dilute hydrochloric acid. Dr. Wainwright Chemistry. Available from: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available from: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

  • Optimized geometry of cis-1,1,1,4,4,4-hexafluoro-2-butene... ResearchGate. Available from: [Link]

  • Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. Scribd. Available from: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available from: [Link]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available from: [Link]

Sources

Stability issues of 1,1,1,4,4,4-Hexafluoro-2-butanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,1,1,4,4,4-Hexafluoro-2-butanone (HFB). This document is designed for researchers, scientists, and drug development professionals who utilize this highly fluorinated ketone in their work. HFB's unique electronic properties, conferred by its two trifluoromethyl groups, make it a valuable building block and solvent. However, these same properties render it susceptible to instability, particularly under acidic conditions. This guide provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and validated experimental procedures to help you navigate these challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFB), and what makes it reactive?

This compound, CAS 400-49-7, is a fluorinated ketone featuring a central carbonyl group flanked by two electron-withdrawing trifluoromethyl (CF₃) groups. These CF₃ groups significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature for its use in synthesis but also the root of its instability in the presence of nucleophiles, such as water, especially under acid catalysis.

Q2: Is HFB stable in acidic aqueous solutions?

No, HFB is generally not stable in acidic aqueous solutions. The presence of an acid catalyst facilitates the hydration of the highly electrophilic carbonyl group. This leads to the formation of a stable geminal diol (hydrate), which exists in equilibrium with the ketone form.[1] In many cases, this hydration can be a major side reaction, leading to reduced yields or inaccurate experimental outcomes.

Q3: What is the primary mechanism of HFB degradation under acidic conditions?

The primary degradation pathway is acid-catalyzed hydration. The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen is protonated by the acid, which further increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Deprotonation: The resulting intermediate is deprotonated to yield the neutral 1,1,1,4,4,4-Hexafluoro-2,2-butanediol (the gem-diol hydrate).

The strong electron-withdrawing nature of the two CF₃ groups stabilizes the hydrate form, often shifting the equilibrium significantly towards the gem-diol.[2]

Q4: What factors influence the rate of this degradation?

Several factors can accelerate the degradation of HFB in acidic media:

  • Acid Strength (pH): Stronger acids (lower pH) will more effectively catalyze the hydration reaction.

  • Water Content: The presence of water is necessary for hydration. Anhydrous conditions are critical to maintaining HFB stability.

  • Temperature: Higher temperatures increase the reaction rate, leading to faster degradation.

  • Reaction Time: Longer exposure to acidic conditions will result in a greater extent of hydration.

Q5: What are the expected degradation products?

The primary and most common degradation product is the corresponding gem-diol hydrate: 1,1,1,4,4,4-Hexafluoro-2,2-butanediol . Under more extreme conditions of heat or very strong acids, further decomposition could potentially lead to the elimination of hydrogen fluoride (HF), a hazardous and corrosive gas.[3][4] Therefore, appropriate safety precautions are essential.

Troubleshooting Guide

Issue 1: My reaction yield is unexpectedly low when using HFB with an acidic catalyst.

  • Plausible Cause: Your HFB may be degrading via hydration under the reaction conditions, reducing the amount of active ketone available to participate in the desired reaction.

  • Troubleshooting Steps:

    • Run a Control Experiment: Set up your reaction as usual but omit your primary substrate. Let it stir for the same duration and at the same temperature.

    • Analyze the Control: Use an appropriate analytical method (¹⁹F NMR, GC-MS) to analyze the control reaction mixture. Compare the spectrum to a pure standard of HFB. The appearance of a new major species, likely the gem-diol hydrate, confirms degradation.

    • Corrective Actions:

      • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Lower the Temperature: If the reaction allows, perform it at a lower temperature to slow the rate of hydration.

      • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible.

      • Use a Weaker Acid: Investigate if a less potent acid catalyst can still facilitate the desired reaction while minimizing HFB degradation.

Issue 2: I observe an unknown peak in my analytical results (LC-MS, NMR, GC) that grows over time.

  • Plausible Cause: You are likely observing the formation of the 1,1,1,4,4,4-Hexafluoro-2,2-butanediol hydrate.

  • Troubleshooting Steps:

    • Characterize the Peak:

      • LC-MS: The hydrate will have a molecular weight corresponding to HFB + H₂O (180.05 + 18.02 = 198.07 g/mol ). Look for this mass in your spectrum.

      • ¹⁹F NMR: The chemical environment of the CF₃ groups will change upon hydration. Expect a shift in the ¹⁹F signal compared to the parent ketone.

      • ¹H NMR: The hydrate will show a new signal for the two hydroxyl (-OH) protons, which will be absent in the pure ketone. The signal for the C3 protons (CH₂) will also likely experience a shift.

    • Confirmation: Intentionally add a small amount of acidified water to a pure sample of HFB and acquire an analytical spectrum. If the new peak in your experiment matches the peak generated in this test, it confirms the identity of the hydrate. Some studies note that hydration may be reversible upon heating under vacuum.[1]

Issue 3: How can I check the purity of my stored HFB before use?

  • Plausible Cause: HFB can absorb atmospheric moisture over time, leading to slow degradation in the bottle, especially if it was opened frequently.

  • Recommended Purity Check Protocol:

    • Visual Inspection: Ensure the liquid is clear and colorless.

    • Water Content Analysis: Use Karl Fischer titration to determine the water content. A high water content suggests a higher risk of hydrate formation.

    • GC-MS or ¹⁹F NMR Analysis: Prepare a sample of your stock HFB in an anhydrous solvent (e.g., CDCl₃) and acquire a spectrum. The presence of more than one major species indicates potential degradation. The primary impurity to look for is the gem-diol hydrate.

Visualized Mechanisms and Workflows

Acid-Catalyzed Hydration of HFB

This diagram illustrates the step-by-step mechanism of HFB degradation in the presence of acid and water.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation HFB This compound (HFB) Protonated_HFB Protonated HFB (Activated Carbonyl) HFB->Protonated_HFB + H⁺ H_plus H⁺ (from Acid) Intermediate Oxonium Intermediate Protonated_HFB->Intermediate + H₂O H2O H₂O Hydrate Gem-Diol Hydrate (Degradation Product) Intermediate->Hydrate - H⁺

Caption: Mechanism of acid-catalyzed hydration of HFB.

Troubleshooting Workflow for Low Reaction Yield

Follow this logical workflow to diagnose and resolve issues with low yields in HFB reactions.

G Start Start: Low Reaction Yield Observed Check_Purity Check Purity of HFB Stock (GC-MS, KF Titration) Start->Check_Purity Is_Pure Is Stock Pure? Check_Purity->Is_Pure Purify Purify HFB or Use New Batch Is_Pure->Purify No Run_Control Run Control Reaction (No Substrate, Acid + HFB) Is_Pure->Run_Control Yes Purify->Run_Control Check_Degradation Analyze for Degradation (e.g., Hydrate Formation) Run_Control->Check_Degradation No_Degradation HFB is Stable. Investigate Other Reaction Parameters (Kinetics, Other Reagents). Check_Degradation->No_Degradation No Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Yes Optimize Implement Corrective Actions: 1. Ensure Anhydrous Conditions 2. Lower Temperature 3. Minimize Reaction Time Degradation_Confirmed->Optimize End Problem Resolved Optimize->End

Caption: Workflow for troubleshooting low reaction yields with HFB.

Quantitative Data and Experimental Protocols

Table 1: HFB Stability Under Acidic Conditions

The following table presents illustrative data on the degradation of HFB into its hydrate form under various conditions after 24 hours.

Temperature (°C)pH of Aqueous Solution% Degradation (to Hydrate)
255.0~ 8%
253.0~ 25%
251.0 (0.1 M HCl)> 60%
505.0~ 20%
501.0 (0.1 M HCl)> 95%

Note: Data are illustrative and intended to show trends. Actual degradation rates should be determined empirically for your specific system.

Protocol 1: Forced Degradation Study of HFB

This protocol is designed to intentionally degrade HFB to confirm its instability and identify degradation products, a key step in developing a stability-indicating analytical method.[5]

Objective: To assess the stability of HFB under acidic stress conditions.

Materials:

  • This compound (HFB)

  • Type 1 Reagent Water

  • Hydrochloric Acid (HCl), certified grade

  • Methanol (HPLC grade)

  • Vials, heating block, volumetric flasks, pipettes

  • RP-HPLC system with PDA/UV detector or GC-MS system

Procedure:

  • Prepare HFB Stock Solution: Accurately prepare a stock solution of HFB at 1 mg/mL in methanol.

  • Prepare Acidic Stress Solution: Prepare a 0.2 M HCl solution by diluting concentrated HCl in Type 1 water.

  • Sample Preparation:

    • In a clean vial, add 1.0 mL of the HFB stock solution.

    • Add 1.0 mL of the 0.2 M HCl solution. This creates a final concentration of 0.5 mg/mL HFB in 0.1 M HCl.

    • Prepare a control sample by adding 1.0 mL of the HFB stock to 1.0 mL of Type 1 water (neutral control).

  • Stress Conditions: Place the acidic sample vial in a heating block set to 50°C. Keep the neutral control at room temperature.

  • Time Points: Withdraw aliquots (e.g., 50 µL) from the stressed sample at specific time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated analytical method (see Protocol 2) to determine the percentage of remaining HFB and the formation of any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify HFB and separate it from its primary hydrate degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). A small amount of buffer may be needed for pH control if required.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Expected Results: Under these conditions, the less polar HFB ketone will have a longer retention time than the more polar gem-diol hydrate. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5]

References

  • Title: Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: MDPI Molecules URL: [Link]

  • Title: Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study Source: ResearchGate URL: [Link]

  • Title: Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society URL: [Link]

  • Title: Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State Source: Semantic Scholar URL: [Link]

  • Title: Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Drying 1,1,1,4,4,4-Hexafluoro-2-butanone for Moisture-Sensitive Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,1,1,4,4,4-Hexafluoro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique fluorinated ketone in moisture-sensitive reactions. The following question-and-answer-based troubleshooting guides and FAQs provide in-depth technical advice, explaining not just the "how" but the "why" behind each protocol.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound for my reaction?

Even "anhydrous" grade solvents from commercial suppliers can contain trace amounts of water that can be detrimental to moisture-sensitive reactions.[1] Water can react with highly reactive reagents (e.g., organometallics, strong bases, certain fluorinating agents), leading to reduced yields, formation of byproducts, or complete reaction failure.[1][2] Given the specialized nature of reactions involving fluorinated compounds, ensuring a truly anhydrous environment is a prerequisite for reproducibility and success.

Q2: What is the acceptable level of moisture for a "dry" solvent?

The definition of "dry" is application-dependent. For many sensitive organometallic reactions, a water content of <10 ppm (µg/mL) is often required. For less sensitive applications, <50 ppm may be sufficient. It is best practice to determine the water content of your solvent before use, ideally using Karl Fischer titration, which is considered a gold standard for moisture analysis.[3][4]

Q3: I received a new bottle of this compound. Do I still need to dry it?

It is highly recommended. While a new bottle is the best starting point, moisture can be introduced during manufacturing, packaging, and storage. Furthermore, once the bottle is opened, the headspace will be exposed to atmospheric moisture. For highly sensitive applications, you should always dry the solvent immediately before use or store it over an appropriate drying agent in a properly sealed container.

Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction yield is inconsistent, or the reaction is failing completely.
  • Possible Cause: Moisture contamination is a primary suspect in the failure of sensitive reactions.[1] The water content in your this compound or other reagents may be too high.

  • Solution:

    • Verify Solvent Dryness: Before starting your reaction, test the water content of your solvent using an appropriate analytical method like Karl Fischer titration.[3][4][5]

    • Implement a Drying Protocol: If the water content is too high, use one of the recommended drying protocols detailed below.

    • Check Other Reagents: Ensure all other reagents and starting materials are anhydrous.

    • Proper Glassware Preparation: All glassware must be scrupulously dried, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas (argon or nitrogen) or in a desiccator.

Issue 2: I observed the formation of a precipitate or discoloration when adding my reagents to the solvent.
  • Possible Cause: This could be a sign of a reaction between your moisture-sensitive reagent and residual water in the this compound, leading to the formation of insoluble hydroxides or oxides.[1]

  • Solution:

    • Stop and Re-evaluate: Do not proceed with the reaction.

    • Re-dry Your Solvent: The solvent is likely not dry enough. Perform a more rigorous drying procedure.

    • Inert Atmosphere Technique: Ensure that all transfers of the solvent and reagents are performed under a positive pressure of an inert gas (e.g., using a Schlenk line or in a glovebox) to prevent exposure to atmospheric moisture.[1]

Protocols for Drying this compound

The choice of drying agent is critical due to the reactivity of fluorinated ketones.[6][7] Strongly basic or highly reactive drying agents may be incompatible.

Method 1: Drying with Molecular Sieves (Recommended for General Use)

This is the safest and most common method for drying a wide range of solvents, including ketones. 3Å or 4Å molecular sieves are recommended.

Experimental Protocol:

  • Activate the Molecular Sieves: Place the required amount of molecular sieves in a flask and heat to 200-300°C under vacuum for at least 4 hours. Cool the sieves under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Under a positive pressure of inert gas, transfer the this compound to a flask containing the activated molecular sieves (approximately 5-10% w/v).

  • Drying Time: Allow the solvent to stand over the molecular sieves for at least 24 hours. Gentle agitation can improve the drying efficiency.

  • Storage: Store the solvent over the sieves in a tightly sealed container, preferably with a septum-sealed cap for easy, anhydrous transfer via syringe or cannula.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_storage Storage & Use A Activate Molecular Sieves (Heat under vacuum) B Cool Sieves (Under Inert Gas) A->B C Add Solvent to Sieves (Under Inert Gas) B->C D Allow to Stand (24h minimum) C->D E Store in Sealed Container D->E F Transfer Anhydrously (Syringe/Cannula) E->F

Caption: Workflow for drying this compound with molecular sieves.

Method 2: Distillation from a Mild Drying Agent (For Higher Purity)

For extremely moisture-sensitive applications, distillation is required. Given the low boiling point of this compound (54.2°C), this can be done efficiently.[8] Phosphorus pentoxide (P₂O₅) is a highly efficient drying agent but can be too aggressive for some ketones. A milder option like calcium sulfate (Drierite®) is a safer choice to pre-dry before distillation.

Experimental Protocol:

  • Pre-drying: Add anhydrous calcium sulfate to the this compound and stir for several hours.

  • Apparatus Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

  • Distillation: Decant the pre-dried solvent into the distillation flask. Add a fresh, small amount of a suitable drying agent (e.g., a small amount of P₂O₅, after confirming compatibility on a small scale). Distill the solvent under a slow stream of argon or nitrogen.

  • Collection: Collect the distilled solvent in a receiver flask that has been flame-dried under vacuum and is maintained under an inert atmosphere.

  • Storage: The freshly distilled solvent should be used immediately or stored in a sealed flask with a Teflon stopcock over activated molecular sieves.

Data Summary: Comparison of Drying Methods
MethodDrying AgentEfficiencyCompatibility/ConcernsBest For
Standing 3Å/4Å Molecular SievesGood to ExcellentGenerally safe and inert. Requires proper activation of sieves.Routine to moderately sensitive reactions.
Distillation Calcium Sulfate (pre-dry), P₂O₅ (use with caution)ExcellentP₂O₅ is highly efficient but can react with ketones. Always test on a small scale first. Low boiling point (54.2°C) makes distillation straightforward.[8]Highly sensitive applications requiring <10 ppm water.
Verification of Solvent Dryness

Trusting your drying procedure is good, but verifying it is better.

Q4: How can I be sure my this compound is dry enough?

Answer: The most reliable method is Karl Fischer Titration .[3][4] It is a highly accurate and sensitive method for quantifying water content in organic solvents. Both volumetric and coulometric Karl Fischer titrators are suitable.

For laboratories with access to NMR, a ¹⁹F-NMR-based aquametry method can be a convenient and sensitive alternative, especially when working in a glovebox.[9] This technique often involves adding a reagent that reacts with water to produce a fluorine-containing compound that can be easily quantified by ¹⁹F NMR.

Decision_Tree Start Need to dry This compound? Reaction_Sensitivity How sensitive is my reaction? Start->Reaction_Sensitivity Mol_Sieves Use Molecular Sieves Reaction_Sensitivity->Mol_Sieves Moderately Sensitive Distill Distill from Mild Agent Reaction_Sensitivity->Distill Highly Sensitive Drying_Method Choose Drying Method Verify Verify Dryness? KF Karl Fischer Titration (Gold Standard) Verify->KF Yes End Proceed with Reaction Verify->End No (Not Recommended) NMR 19F NMR Method (Alternative) KF->NMR If available KF->End NMR->End Mol_Sieves->Verify Distill->Verify

Caption: Decision-making workflow for drying and verifying this compound.

References
  • Phetwarotai, W., Somchaidee, N., & Das, A. K. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 11(43), 26863–26871. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(13), 2561–2564. Retrieved from [Link]

  • Phetwarotai, W., Somchaidee, N., & Das, A. K. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 5(1), 1-11. Retrieved from [Link]

  • Anonymous. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • NamuWiki. (2023). Fluorinated Ketones. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Issues with Starting Materials in 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 1,1,1,4,4,4-Hexafluoro-2-butanone in your research. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with starting materials in this unique fluorinated solvent. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing both theoretical understanding and practical, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solvent

Q1: What are the key solvent properties of this compound that I should be aware of?

This compound, a colorless liquid, is a highly fluorinated ketone.[1] Its chemical structure, featuring two trifluoromethyl groups, imparts distinct properties that influence its behavior as a solvent.

Key Properties of this compound:

PropertyValueSignificance for Solubility
Chemical Formula C4H2F6O[2]The high fluorine content creates a fluorous phase, making it a poor solvent for many traditional organic compounds.
Molar Mass 180.05 g/mol [2]
Boiling Point 81-83 °C[1]Allows for reactions at moderately elevated temperatures to potentially increase solubility.
Density 1.39 g/mL[1]
Appearance Colorless liquid[1]
Solubility Miscible with organic solvents[1]While miscible with many organic solvents, its ability to dissolve starting materials can be limited.

The principle of "like dissolves like" is a crucial starting point.[3] Due to its highly fluorinated nature, this compound is an excellent solvent for other fluorinated compounds. However, it often struggles to dissolve polar, non-polar, and ionic starting materials commonly used in organic synthesis and drug development.

Q2: My starting material is not dissolving in this compound. What are my initial troubleshooting steps?

When faced with poor solubility, a systematic approach is recommended. Begin with simple techniques before progressing to more complex solutions.

Solubility_Troubleshooting_Workflow start Poor Solubility Observed step1 Initial Checks Verify starting material purity & dryness Confirm solvent identity & purity start->step1 step2 Physical Methods Particle size reduction (grinding) Sonication Gentle heating (monitor stability) step1->step2 If checks pass step3 Co-Solvent Screening Introduce a miscible co-solvent (e.g., DCM, THF, Acetonitrile) Test various ratios step2->step3 If solubility remains poor end Solubility Achieved step2->end Successful Dissolution step4 Additive/Reagent-Based Strategies Use of a phase-transfer catalyst for immiscible reactants Employ dissociating agents for salts step3->step4 If co-solvents are ineffective step3->end Successful Dissolution step4->end Successful Dissolution fail Re-evaluate Synthetic Route step4->fail If all methods fail

Caption: Initial troubleshooting workflow for poor solubility.

  • Particle Size Reduction: Grinding your solid starting material increases the surface area, which can enhance the rate of dissolution.[3]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and improve dissolution.[3]

  • Heating: Gently warming the mixture can increase solubility. However, be cautious of your starting material's thermal stability.

Section 2: Advanced Troubleshooting and Methodologies

Q3: Physical methods haven't worked. How can I use a co-solvent to improve solubility?

The use of a co-solvent is a powerful technique to modify the overall polarity of the solvent system.[4] Fluorinated solvents, in particular, can show synergistic effects when mixed with common organic solvents.[5]

Rationale: By introducing a co-solvent that is miscible with this compound and has a better affinity for your starting material, you can create a solvent environment that is more favorable for dissolution.

Experimental Protocol: Co-Solvent Screening
  • Preparation: In a series of small vials, place a known, small amount of your starting material.

  • Solvent Addition: To each vial, add a fixed volume of this compound.

  • Co-Solvent Titration: To each vial, incrementally add a different co-solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a fluorinated alcohol like trifluoroethanol[6]) and observe for dissolution.

  • Observation: Note the co-solvent and the approximate ratio that achieves complete dissolution.

  • Optimization: Once a suitable co-solvent is identified, you can optimize the ratio for your specific reaction concentration.

Commonly Used Co-Solvents with Fluorinated Solvents:

Co-SolventRationale for Use
Dichloromethane (DCM) Often exhibits synergistic effects with fluorinated alcohols, enhancing reactivity and solubility.[5]
Alcohols (e.g., methanol, ethanol, trifluoroethanol) Can act as solubilizers for more polar compounds in fluorinated solvent systems.[6]
Cyclic Ethers (e.g., THF) Can improve the solubility of certain functionalized compounds.[6]
Q4: My starting materials are two immiscible liquids. How can I facilitate a reaction?

When two liquid starting materials have significantly different polarities and are immiscible, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction at the interface between the two phases.[3]

Phase_Transfer_Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase (this compound) Aq_Reactant Aqueous Reactant (e.g., Nu⁻) PTC_QNu PTC-Reactant Complex (Q⁺Nu⁻) Aq_Reactant->PTC_QNu Ion Exchange Org_Reactant Organic Reactant (R-X) Product Product (R-Nu) Org_Reactant->Product PTC_Q PTC (Q⁺X⁻) Product->PTC_Q Regenerates PTC PTC_Q->Aq_Reactant Returns to Aqueous Phase PTC_QNu->Org_Reactant Reaction in Organic Phase

Caption: Mechanism of phase-transfer catalysis.

Q5: I am working with an inorganic fluoride salt that is insoluble. Are there specific additives that can help?

For insoluble inorganic salts, especially fluorides, the use of "dissociating agents" can significantly increase their solubility in organic solvents.[7] These agents interact with the salt to promote its dissociation into soluble ions.

Types of Dissociating Agents: [7]

  • Lewis Acids

  • Lewis Bases

  • Anion Receptors

  • Cation Receptors

Mechanism of Action: These agents can participate in chemical reactions within the solution, such as complex formation or acid-base reactions, which enhances the degree of dissolution of the inorganic fluoride.[7]

Section 3: Troubleshooting Specific Scenarios

Observed Issue Potential Cause Recommended Solution(s)
Starting material precipitates out of solution upon cooling.The compound has low solubility at lower temperatures.Maintain a higher reaction temperature. If not feasible, consider using a co-solvent system that provides better solubility at lower temperatures.[3]
The reaction is slow or incomplete despite the starting material appearing to dissolve.The dissolved concentration is too low for an efficient reaction rate.Increase the amount of solvent. If this is not practical, explore techniques to enhance solubility further, such as using a co-solvent or changing the pH if applicable.[3][4]
After workup, the product cannot be found.The product may be soluble in the aqueous layer or volatile.Check the aqueous layer for your product. Also, check the solvent in the rotovap trap if your product is volatile.[8]

References

  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.
  • Solubility of perfluorinated polyethers in fluorinated solvents. Google Patents.
  • Dissociating agents, formulations and methods providing enhanced solubility of fluorides. Google Patents.
  • Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PMC - PubMed Central.
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications.
  • High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. PMC - NIH.
  • This compound. ChemicalBook.
  • Hexafluoro-2-butene. American Chemical Society.
  • This compound at Best Price in Vapi, Gujarat. Triveni Interchem Pvt. Ltd.
  • An In-depth Technical Guide to the Solubility of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Organic Solvents. Benchchem.
  • Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate.
  • Application Notes and Protocols for Reactions Involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. Benchchem.
  • overcoming poor solubility in active ingredient processing. Ask the Community.
  • (z)-1,1,1,4,4,4-hexafluoro-2-butene. Echemi.
  • Classification of organic compounds By solubility.
  • Solubility Measurement and Correlation of Cis-1,1,1,4,4,4-Hexafluoro-2-butene in Dipentaerythritol Hexaheptanoate and Dipentaerythritol Isononanoate from 293.15 K to 343.15 K. MDPI.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • 400-49-7(this compound) Product Description. ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • Solubility Rules. YouTube.
  • Butanone. Wikipedia.
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  • What are the errors that can occur in determining the solubility of a substance?. Quora.

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Technical Support Center: Troubleshooting NMR Peak Broadening in 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening, with a specific focus on 1,1,1,4,4,4-Hexafluoro-2-butanone. This resource is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy and may encounter challenges in obtaining high-resolution spectra for fluorinated compounds.

This guide provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 19F NMR spectrum of this compound shows significantly broadened peaks. What are the primary causes?

Peak broadening in NMR spectroscopy can stem from a variety of factors, ranging from instrumental issues to the chemical nature of the sample itself.[1][2] For a highly fluorinated molecule like this compound, the potential causes can be multifaceted. The primary areas to investigate are:

  • Instrumental Factors: Primarily magnetic field inhomogeneity, which requires a process called shimming to correct.[1][3]

  • Sample-Related Issues: These can include the presence of paramagnetic impurities, high sample concentration or viscosity, and the presence of suspended particles.[1][4][5]

  • Molecular Dynamics: Chemical exchange processes can also lead to significant peak broadening.[6][7][8]

Below is a systematic approach to diagnose and resolve the issue.

Troubleshooting Flowchart: Initial Diagnosis of Peak Broadening

G A Broad Peaks Observed in 19F NMR of Hexafluoro-2-butanone B Step 1: Instrumental Checks A->B C Step 2: Sample Preparation Review B->C If instrument is optimized D Step 3: Investigate Chemical Exchange C->D If sample preparation is optimal

Caption: A logical workflow for troubleshooting NMR peak broadening.

Q2: How can I determine if poor shimming is the cause of my broadened peaks, and how do I correct it?

Expert Insight: Shimming is the process of adjusting the currents in the shim coils to improve the homogeneity of the magnetic field across the sample volume.[3][9][10] An improperly shimmed magnet is a very common cause of broad and distorted NMR lineshapes.[4]

Diagnostic Steps:

  • Examine the Lineshape: Poor shimming often results in asymmetrical or distorted peak shapes, not just uniform broadening. You may observe "humps" or "valleys" on either side of the peak.

  • Check the Lock Signal: The deuterium lock signal is a sensitive indicator of magnetic field homogeneity. A low or unstable lock level often points to poor shimming.[10]

  • Acquire a Spectrum of a Standard Sample: If you have a standard sample with known sharp peaks (e.g., a deuterated solvent with a known reference compound), acquiring its spectrum can help you determine if the issue is with the instrument or your specific sample.

Corrective Action: A Step-by-Step Shimming Protocol

Shimming can be performed manually or automatically, depending on the spectrometer. For routine troubleshooting, manual adjustment of the lower-order shims is often sufficient.

  • Load a Standard Shim File: Begin by loading a reliable, previously saved shim set for the probe and solvent you are using.[9]

  • Optimize On-Axis Shims (Z-shims):

    • Adjust Z1 to maximize the lock level.

    • Iteratively adjust Z2, followed by Z1, to further maximize the lock level. Continue this process for Z3 and Z4, always re-optimizing the lower-order shims after adjusting a higher-order one.[11]

  • Optimize Off-Axis Shims (X and Y-shims):

    • If the sample is not spinning, adjust X, Y, XZ, and YZ to further improve the lock level. For spinning samples, these adjustments are less critical but can still have an impact.

  • Gradient Shimming: If available, automated gradient shimming can provide a more rapid and often superior optimization of the magnetic field homogeneity.[9][11]

Shim OrderTypical Effect on LineshapeWhen to Adjust
Z1, Z2 Symmetrical broadeningAlways adjust for every sample.
Z3, Z4 "Hump" or "valley" at the baseAfter optimizing Z1 and Z2.
X, Y, XY Asymmetrical broadening (spinning off)For non-spinning experiments.
XZ, YZ Spinning sidebandsTo minimize spinning sidebands.

Table 1: Common Shim Coils and Their Effects.

Q3: Could impurities in my sample of this compound be causing the peak broadening?

Expert Insight: Yes, certain types of impurities can have a dramatic effect on NMR peak widths. The most common culprits are paramagnetic species and suspended solids.

Paramagnetic Impurities:

Paramagnetic substances, such as dissolved oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), possess unpaired electrons.[12][13] These unpaired electrons create fluctuating local magnetic fields that can significantly shorten the relaxation times (T1 and T2) of nearby nuclei, leading to substantial peak broadening.[14][15] This effect can be so pronounced that peaks can be broadened into the baseline and become undetectable.[16]

Troubleshooting Paramagnetic Impurities:

  • Sample History: Consider the synthetic route and purification methods. Were any metal-based reagents or catalysts used? Was the glassware scrupulously clean?

  • Visual Inspection: While not always visible, a colored solution can sometimes indicate the presence of transition metal ions.

  • Degassing the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.

  • Use of a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can bind to metal ions and reduce their paramagnetic effect.

Suspended Solids:

The presence of undissolved material, dust, or precipitate in the NMR tube disrupts the homogeneity of the sample, leading to a non-uniform magnetic field and broadened peaks.[5] No amount of shimming can compensate for a sample that is not a true solution.[5]

Troubleshooting Suspended Solids:

  • Visual Inspection: Hold the NMR tube up to a light source and look for any visible particles or cloudiness.

  • Filtration: Filter the sample through a small cotton or glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[17]

Q4: Can the concentration or viscosity of my sample affect the NMR peaks?

Expert Insight: Absolutely. Both high concentration and high viscosity can lead to broader NMR signals.

  • Concentration: At high concentrations, intermolecular interactions can become more significant. For this compound, this could involve aggregation or other associative effects that slow down molecular tumbling, leading to shorter T2 relaxation times and broader peaks.[1]

  • Viscosity: Increased viscosity slows down the rotational motion (tumbling) of molecules in solution.[18][19] Slower tumbling leads to less efficient averaging of dipolar interactions, which is a major relaxation mechanism. This results in a shorter T2 and, consequently, broader lines.[20]

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a new sample at a lower concentration. If the peaks sharpen significantly, the original sample was likely too concentrated. For ¹⁹F NMR, a concentration of 10-50 mM is often a good starting point.[17]

  • Change the Solvent: If the solvent being used is inherently viscous, consider switching to a less viscous deuterated solvent in which your compound is soluble.

  • Increase the Temperature: Acquiring the spectrum at a higher temperature will decrease the viscosity of the solvent and increase the rate of molecular tumbling, which can lead to sharper peaks.[1]

Relationship between Molecular Motion and Peak Width

G A Increased Viscosity or Concentration B Slower Molecular Tumbling A->B C Less Efficient Averaging of Dipolar Interactions B->C D Shorter T2 Relaxation Time C->D E Broader NMR Peaks D->E

Caption: The causal chain from sample properties to peak broadening.

Q5: My peaks remain broad even after addressing instrumental and sample preparation issues. Could chemical exchange be the culprit?

Expert Insight: Chemical exchange is a phenomenon where a nucleus moves between two or more different chemical environments.[6][21] If the rate of this exchange is on the same timescale as the NMR experiment (milliseconds to microseconds), it can lead to significant peak broadening.[7][8]

For this compound, a potential exchange process could be the keto-enol tautomerism, where the ketone form is in equilibrium with its enol isomer. The fluorine environments in the keto and enol forms would be different, and if the interconversion is at an intermediate rate on the NMR timescale, the resulting peaks will be broad.[22]

Troubleshooting Chemical Exchange:

The key to diagnosing and managing chemical exchange is to alter the rate of the exchange process, which can often be achieved by changing the temperature.

  • Variable Temperature (VT) NMR: This is the most powerful tool for investigating dynamic processes.

    • Lowering the Temperature: If you are in the intermediate or fast exchange regime, lowering the temperature will slow down the exchange rate. This may cause the broad peak to resolve into two or more sharper peaks corresponding to the distinct chemical species.[1][23]

    • Increasing the Temperature: If you are in the intermediate exchange regime, increasing the temperature will accelerate the exchange. This can cause the broad peak to sharpen into a single peak at a chemical shift that is the weighted average of the exchanging species.[1][23]

Expected Outcomes of a VT-NMR Experiment for an Intermediate Exchange Process:

Temperature ChangeEffect on Exchange RateObserved Change in Spectrum
Decrease SlowerBroad peak decoalesces into multiple sharp peaks.
Increase FasterBroad peak coalesces into a single, sharper peak.

Table 2: The effect of temperature on NMR spectra in the presence of chemical exchange.

By systematically addressing these potential causes, from instrumental setup to the inherent chemical properties of your sample, you can effectively troubleshoot and resolve issues of peak broadening in the NMR spectrum of this compound, leading to higher quality, more interpretable data.

References

  • Chemistry For Everyone. (n.d.). What Causes NMR Peak Broadening? YouTube. Retrieved from [Link]

  • Kaplan, J. I. (1958). Exchange Broadening in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 28(2), 278–282. AIP Publishing. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Vallurupalli, P., et al. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 132(25), 8642–8645. ACS Publications. Retrieved from [Link]

  • Vallurupalli, P., et al. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad? Retrieved from [Link]

  • Chemistry For Everyone. (n.d.). What Is Shimming In NMR? YouTube. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • NESG Wiki. (2009, December 9). Shimming. Retrieved from [Link]

  • University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Current organic synthesis, 10(4), 536-550. Retrieved from [Link]

  • University of Missouri. (2006, June 15). Shimming and locking. Retrieved from [Link]

  • Bruker. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reddit. (2020, October 26). Why does iron (or any paramagnetic materials) cause line broadening in an NMR? Retrieved from [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. (n.d.). Chemical Exchange Studies. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bloembergen, N., Purcell, E. M., & Pound, R. V. (1948). Relaxation Effects in Nuclear Magnetic Resonance Absorption. Physical Review, 73(7), 679–712. Retrieved from [Link]

  • Chemistry For Everyone. (n.d.). How Do Paramagnetic Substances Affect NMR? YouTube. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Babailov, S. P. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. Progress in Nuclear Magnetic Resonance Spectroscopy, 106, 1-28. Retrieved from [Link]

  • Chan, S. I., et al. (1978). EFFECT OF VISCOSITY Oh THE WIDTH OF THE METHYLENE PROTON MAGNETIC RESONANCE LINE IN SONICATED PHOSPHOLIPID BILAYER VESICLES. FEBS Letters, 88(1), 1-4. Retrieved from [Link]

  • Gonet, B. (2015). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765–12775. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2011, October 28). The Effect of Viscosity on 1H NOESY Spectra. Retrieved from [Link]

  • Kim, T. H. (2008). Pulsed NMR: Relaxation times as function of viscosity and impurities. MIT Department of Physics. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Fluorinated Solvents: A Comparative Analysis of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and drug development, the selection of a solvent is a pivotal decision that profoundly impacts reaction efficiency, product purity, and compound solubility. Fluorinated solvents, a distinct class of organic compounds, have become indispensable tools for their unique physicochemical properties.[1] This guide provides an in-depth, objective comparison of 1,1,1,4,4,4-Hexafluoro-2-butanone against other key fluorinated solvents, supported by experimental frameworks to empower researchers, scientists, and drug development professionals in making informed decisions.

Unveiling this compound: A Profile

This compound (HFB) is a non-flammable, colorless liquid with a unique molecular architecture that bestows upon it a valuable set of properties. Its structure, featuring a central ketone group flanked by two highly electronegative trifluoromethyl groups, makes it a powerful, polar aprotic solvent. Unlike protic fluorinated alcohols, HFB can act as a strong hydrogen-bond acceptor via its carbonyl oxygen but lacks a proton to donate. This characteristic is fundamental to its utility in a wide array of chemical applications.

Key Attributes of this compound:

  • High Polarity & Low Nucleophilicity: The strong electron-withdrawing effect of the six fluorine atoms creates a highly polar environment while sterically hindering and deactivating the carbonyl oxygen, resulting in low nucleophilicity.

  • Aprotic Nature: The absence of acidic protons makes it an ideal medium for reactions involving proton-sensitive reagents, such as strong bases or organometallics.

  • Hydrogen-Bond Acceptor: It readily accepts hydrogen bonds, enabling it to dissolve a variety of polar compounds and polymers that are otherwise challenging to solubilize.

  • Volatility: With a boiling point of approximately 27°C, HFB is easily removed from reaction mixtures and finished products, simplifying downstream processing.

Comparative Analysis: HFB vs. Other Key Fluorinated Solvents

The optimal fluorinated solvent is application-dependent. A comparison with established alternatives—hexafluoroisopropanol (HFIP), trifluoroethanol (TFE), and perfluorohexane—reveals the distinct advantages of each.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes key quantitative data, providing a clear basis for solvent selection.

PropertyThis compoundHexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)Perfluorohexane
CAS Number 400-49-7[2]920-66-1[3]75-89-8[4]355-42-0[5]
Molecular Formula C₄H₂F₆O[2]C₃H₂F₆O[3]C₂H₃F₃O[4]C₆F₁₄[5]
Molecular Weight ( g/mol ) 180.05[2]168.04[3]100.04[4]338.04[5]
Boiling Point (°C) ~2758.2[3]74.0[4]56[5]
Density (g/mL @ 20°C) ~1.481.596[3]1.3821.68[6]
pKa N/A (Aprotic)9.3[3][7]12.46[4]N/A (Nonpolar)
Hydrogen Bond Capability Acceptor OnlyDonor & Acceptor[8]Donor & AcceptorNeither
Key Feature Polar, AproticHighly Polar, Protic, Acidic[7]Polar, ProticNonpolar, Inert[6]
Performance in Critical Applications

Solubility Power:

  • HFB: Its strong hydrogen-bond accepting nature makes it an excellent choice for dissolving polar polymers and organic molecules, particularly where protic solvents might cause unwanted side reactions.

  • HFIP & TFE: As highly effective hydrogen-bond donors, these fluorinated alcohols are exceptional at solubilizing peptides, proteins, and other substrates that are strong hydrogen-bond acceptors.[7][9] Their ability to stabilize cationic species also enhances their solvating power.[8] TFE is miscible with water and many organic solvents, making it highly versatile.[10][11]

  • Perfluorohexane: This solvent is chemically and biologically inert.[5][12] Its utility lies in dissolving highly fluorinated compounds and in creating fluorous biphasic systems, which allow for the simple separation of fluorous-tagged catalysts or reagents from organic products.[12]

Reaction Media:

  • HFB: The aprotic and non-nucleophilic character of HFB is a significant advantage for promoting reactions that are sensitive to acidic protons or nucleophilic attack, such as certain anionic polymerizations or base-catalyzed transformations.

  • HFIP & TFE: The pronounced acidity and ability to stabilize ionic intermediates make HFIP and TFE more than just solvents; they can act as reaction promoters or catalysts.[8][13] They are particularly effective in enhancing the reactivity of oxidizing agents and facilitating challenging C-H functionalization reactions.[4][7]

  • Perfluorohexane: Its inertness makes it an ideal medium for reactions where the solvent must not participate, such as in certain polymerizations or photooxidation reactions.[12] It is also used as a heat-transfer fluid due to its high thermal stability.[12][14]

Experimental Protocol: A Framework for Solubility Assessment

Evaluating a solvent's efficacy begins with robust, reproducible experimental data. The following protocol provides a standardized method for determining the equilibrium solubility of an active pharmaceutical ingredient (API), a critical step in pre-formulation and process development.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To quantitatively compare the solubility of a poorly soluble API in HFB, HFIP, TFE, and a conventional organic solvent (e.g., acetonitrile).

Materials:

  • Active Pharmaceutical Ingredient (API), finely milled

  • This compound

  • Hexafluoroisopropanol (HFIP)

  • 2,2,2-Trifluoroethanol (TFE)

  • Acetonitrile (HPLC Grade)

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Validated HPLC-UV system

Methodology:

  • Preparation of Solvent Systems: Add 10 mL of each test solvent (HFB, HFIP, TFE, Acetonitrile) to appropriately labeled scintillation vials.

  • Addition of Solute: Accurately weigh and add an excess of the API to each vial. The goal is to ensure a solid phase remains at equilibrium, confirming saturation.

  • Equilibration:

    • Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[15]

    • Agitate the vials at a consistent speed for a predetermined duration (typically 24-72 hours) to ensure equilibrium is reached.[16] The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[17]

  • Phase Separation and Sampling:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow for gross sedimentation.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved API.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial.

    • Immediately dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the validated linear range of the HPLC method.

    • Analyze the diluted samples using the HPLC-UV system to determine the API concentration.

  • Data Reporting: Calculate the solubility in mg/mL for each solvent system. The experiment should be performed in triplicate to ensure reproducibility.[15]

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of solid API is a core principle of the shake-flask method, as it ensures the resulting solution is truly saturated, representing the thermodynamic solubility limit.[18]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately controlled temperature is critical for obtaining meaningful and reproducible data.[18]

  • Confirmation of Equilibrium: Simply agitating for a fixed time is insufficient. Verifying that the concentration plateaus over time is a self-validating step that proves thermodynamic equilibrium has been achieved, lending high confidence to the results.[17]

  • Reliable Analysis: Using a validated, stability-indicating analytical method like HPLC is essential for the accurate quantification of the dissolved solute.[19]

Visualizing the Solvent Selection Process

Choosing the right fluorinated solvent involves a logical progression based on the chemistry at hand. The following workflow diagram illustrates a simplified decision-making process.

Solvent_Selection_Workflow cluster_0 Step 1: Define Primary Goal cluster_1 Step 2: Assess Solute/Reaction Properties cluster_2 Step 3: Consider Chemical Constraints cluster_3 Step 4: Select Solvent Candidate Goal What is the primary application? Solubilize Solubilize Polar Compound Goal->Solubilize React Run Reaction Goal->React Separate Fluorous Separation Goal->Separate Protic_Needed H-Bond Donation Required? Solubilize->Protic_Needed Proton_Sensitive Proton-Sensitive Reagents? React->Proton_Sensitive Perfluoroalkane Perfluorohexane Separate->Perfluoroalkane HFB This compound Protic_Needed->HFB No HFIP_TFE HFIP or TFE Protic_Needed->HFIP_TFE Yes Proton_Sensitive->HFB Yes Proton_Sensitive->HFIP_TFE No (or with caution)

Caption: A logical workflow for selecting an appropriate fluorinated solvent.

Conclusion: Strategic Solvent Selection for Advanced Applications

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability and bioavailability.[20][21] The solvents used in their synthesis and formulation are equally critical. This compound distinguishes itself as a highly polar, aprotic, and non-nucleophilic solvent, occupying a unique niche. It provides a powerful alternative to protic fluorinated alcohols like HFIP and TFE when hydrogen-bond donation is undesirable or when working with proton-sensitive systems. Meanwhile, the inert nature of perfluorohexane makes it the go-to choice for fluorous phase chemistry. By understanding the distinct properties and applying rigorous experimental validation, researchers can strategically leverage this diverse family of solvents to overcome complex chemical challenges and accelerate the drug development pipeline.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical purity of synthetic building blocks is not merely a quality metric; it is the foundation of reproducible and reliable outcomes. 1,1,1,4,4,4-Hexafluoro-2-butanone (HFB), a key fluorinated intermediate, is no exception. Its unique properties are contingent on its structural integrity and freedom from synthetic byproducts. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating HFB purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind protocol choices and objectively compare GC-MS with viable alternatives, supported by detailed experimental frameworks.

The Critical Role of Purity for Hexafluoro-2-butanone

HFB is a highly electrophilic ketone, making it a valuable precursor in synthesizing complex fluorinated molecules, including pharmaceuticals and advanced materials. Impurities, which can include unreacted starting materials, isomers, or byproducts from side reactions, can drastically alter reaction kinetics, yield, and the toxicological profile of the final product. Therefore, a robust analytical method to confirm purity is not just best practice—it is a necessity.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like HFB. It offers an unparalleled combination of high-resolution separation (GC) and definitive molecular identification (MS).

Why GC-MS is the Method of Choice

The power of GC-MS lies in its dual-stage analysis. The gas chromatograph separates HFB from potential impurities based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons. This process, known as electron ionization (EI), creates a unique fragmentation pattern—a molecular fingerprint—that allows for unambiguous identification by matching against spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST).[1]

A Self-Validating GC-MS Protocol for HFB Purity

This protocol is designed for robustness, ensuring that the results are both accurate and reproducible.

1. Sample Preparation: The Foundation of Accuracy

  • Rationale: Proper dilution is critical to prevent column overloading and detector saturation, which can distort peak shapes and compromise quantification. The choice of solvent is equally important; it must dissolve the analyte without reacting with it and should not co-elute with peaks of interest.

  • Protocol:

    • Accurately weigh approximately 10 mg of the synthesized HFB into a 10 mL volumetric flask.

    • Add approximately 5 mL of Ethyl Acetate (EtOAc) and sonicate for 2 minutes to ensure complete dissolution. Ethyl acetate is chosen for its appropriate volatility and inertness towards fluorinated ketones.

    • Bring the flask to volume with EtOAc and mix thoroughly. This creates a stock solution of ~1 mg/mL.

    • Perform a serial dilution to a final concentration of ~10 µg/mL in a GC vial.

    • Prepare a solvent blank (EtOAc only) to identify any background signals from the solvent or system.

2. GC-MS Instrumentation & Parameters: Optimizing Separation and Detection

  • Rationale: The parameters below are selected to achieve sharp, symmetrical peaks with good resolution between the HFB analyte and potential impurities, such as residual starting materials or chlorinated byproducts that can arise during synthesis.[2] A standard non-polar column is suitable for this separation.

  • GC Parameters:

    • Injection Mode: Split (Ratio 50:1). A high split ratio prevents column overload with a neat or highly concentrated sample.

    • Inlet Temperature: 250 °C. This ensures rapid and complete vaporization of HFB without causing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This 5% phenyl-methylpolysiloxane column is a robust, versatile, and relatively inert choice for separating a wide range of analytes.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes. This allows for the separation of highly volatile impurities.

      • Ramp: 15 °C/min to 280 °C. A moderate ramp rate provides a good balance between analysis time and chromatographic resolution.

      • Hold: 5 minutes at 280 °C to ensure all heavier components are eluted from the column.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible mass spectra that are comparable to library data.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-400). A full scan is essential for identifying unknown impurities. The mass range covers the molecular ion and key fragments of HFB and expected byproducts.

3. Data Interpretation: From Raw Data to Purity Value

Purity is typically assessed by area percent. This method assumes that the response factor of the impurities is similar to that of the main analyte.

  • Peak Identification: The HFB peak is identified by its retention time and by comparing its mass spectrum to a reference, such as the NIST library. Key fragments for HFB (C₄H₂F₆O, MW: 180.05) would include ions corresponding to the loss of CF₃ (m/z 111) and the CF₃⁺ ion itself (m/z 69).

  • Purity Calculation:

    • Purity (%) = (Area of HFB Peak / Total Area of All Peaks) * 100

  • Trustworthiness: For this calculation to be reliable, the peaks must be well-resolved. The use of a solvent blank confirms that extraneous peaks are not from the system itself. Running a known standard can confirm retention time and system suitability.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, no single technique is universally perfect. A comprehensive validation strategy often involves orthogonal methods—different techniques that measure the same property through different physical principles.[3]

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

For organofluorine compounds, ¹⁹F qNMR is an exceptionally powerful alternative for purity determination.[4]

  • Principle: qNMR provides an absolute measure of purity by comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known purity and concentration.[5] The signal area in NMR is directly proportional to the number of nuclei, making it an intrinsically quantitative method without the need for analyte-specific calibration curves.[6]

  • Advantages:

    • High Specificity: The wide chemical shift range of ¹⁹F NMR (~400 ppm) dramatically reduces the chance of signal overlap, which can be a problem in ¹H NMR.[5]

    • Absolute Quantification: Provides a direct, SI-traceable purity value when a certified internal standard is used.

    • Structural Information: Can provide detailed structural information about any fluorine-containing impurities.

  • Limitations:

    • Lower Sensitivity: Generally less sensitive than GC-MS, making it less suitable for trace impurity analysis.

    • Cost and Complexity: NMR spectrometers are more expensive and require more specialized operation than benchtop GC-MS systems.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically by UV-Vis absorption.

  • Applicability to HFB: HPLC is generally not the preferred method for a volatile and UV-transparent compound like HFB. HFB lacks a strong chromophore, leading to poor sensitivity with standard UV detectors. Its volatility also makes it prone to loss during sample preparation and analysis. HPLC would be more suitable for analyzing non-volatile starting materials or high molecular weight byproducts.

Comparative Summary
FeatureGC-MSQuantitative ¹⁹F NMR (qNMR)HPLC-UV
Principle Volatility-based separation, mass-based detectionNuclear spin resonance in a magnetic fieldPolarity-based separation, UV absorption detection
Selectivity Very HighExcellent (especially for fluorinated species)Moderate to High
Sensitivity High (ppb to ppm)Moderate (low % to ppm)Low for HFB (lacks chromophore)
Quantification Relative (Area %), requires standards for absoluteAbsolute (Primary Method with certified standard)Relative, requires standards
Impurity ID Excellent via mass spectral library matchingGood for fluorinated impurities, limited for othersPoor without MS detector
Best For Routine purity, identifying volatile unknownsAbsolute purity assignment, reference material certificationNon-volatile or thermally unstable impurities

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical flow of the GC-MS validation process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized HFB Dilution Dilution in Ethyl Acetate Sample->Dilution ~10 µg/mL Injection GC Injection (Split 50:1) Dilution->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Analysis Chromatogram & Mass Spectrum Analysis Detection->Analysis Purity Purity Report (Area %) Analysis->Purity

Caption: Workflow for HFB purity validation by GC-MS.

Conclusion and Recommendations

For the routine and robust validation of synthesized this compound purity, GC-MS offers the optimal balance of sensitivity, selectivity, and structural elucidation capabilities . It is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process. The detailed protocol provided in this guide serves as a validated starting point for any research or quality control laboratory.

For applications requiring the highest level of accuracy, such as the certification of a reference standard, quantitative ¹⁹F NMR should be employed as an orthogonal method . Its ability to provide an absolute purity value without analyte-specific standards makes it the gold standard for quantitative analysis of fluorinated compounds.[7] By combining the strengths of both GC-MS and qNMR, scientists can have the utmost confidence in the purity of their HFB, ensuring the integrity and success of their downstream applications.

References

  • Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11:1, 16-22.
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  • Bureau International des Poids et Mesures (BIPM) (2024). New qNMR standard for purity analysis of organofluorine compounds. BIPM News.
  • BenchChem (2025). Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity. BenchChem Technical Documents.
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A Senior Application Scientist's Guide to Reaction Kinetics: A Comparative Study of 1,1,1,4,4,4-Hexafluoro-2-butanone and Dichloromethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The choice of solvent is a paramount decision in chemical synthesis and mechanistic studies, directly influencing reaction rates, selectivity, and equilibrium positions. Dichloromethane (DCM) has long served as a workhorse solvent due to its versatility and moderate polarity. However, the unique physicochemical properties of fluorinated solvents are opening new avenues for reaction control. This guide presents a comparative framework for studying reaction kinetics in the conventional solvent, DCM, versus a representative fluorinated ketone, 1,1,1,4,4,4-Hexafluoro-2-butanone (HFB). We will explore the theoretical underpinnings of solvent effects, provide a robust experimental protocol for kinetic analysis, and interpret illustrative data to guide researchers in solvent selection and reaction optimization.

Introduction: The Solvent's Unseen Hand in Reaction Dynamics

In the theater of chemical reactions, solvents are far more than passive spectators. They are dynamic participants that can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of a reaction pathway.[1] The ability to rationally select a solvent to accelerate a desired reaction while suppressing side products is a hallmark of sophisticated chemical process development.

Dichloromethane (CH₂Cl₂) is a polar aprotic solvent valued for its ability to dissolve a wide range of organic compounds.[2] Its moderate polarity and relative inertness have made it ubiquitous in organic laboratories. In contrast, highly fluorinated solvents represent a distinct class of media.[3] this compound (HFB), a fluorinated analog of MEK, possesses a molecular architecture poised for unique solvent-solute interactions. The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups flanking a carbonyl moiety suggests a profound impact on its polarity and solvating properties.

This guide provides the theoretical basis and a practical, self-validating experimental workflow to compare and contrast reaction kinetics in these two distinct solvent environments, empowering researchers to make informed decisions for their specific chemical systems.

Part 1: Physicochemical Properties – The Foundation of Kinetic Influence

A solvent's influence on reaction kinetics is a direct consequence of its intrinsic physical properties. The table below compares key parameters for DCM and HFB.

Table 1: Comparative Physicochemical Properties of Solvents

PropertyDichloromethane (DCM)This compound (HFB)Causality & Kinetic Implication
CAS Number 75-09-2400-49-7-
Molecular Formula CH₂Cl₂C₄H₂F₆O-
Molar Mass ( g/mol ) 84.93180.05[4]Affects molarity calculations and diffusion rates.
Boiling Point (°C) 39.654.2[4]Defines the accessible temperature range for kinetic studies at atmospheric pressure.
Melting Point (°C) -96.7-56[4]Defines the lower limit of the liquid range.
Density (g/mL @ 25°C) 1.326~1.4 (Predicted)Important for solution preparation and reactor volume calculations.
Dielectric Constant (ε) 8.93[5]Not Experimentally Published¹Primary indicator of bulk solvent polarity. A higher ε more effectively stabilizes separated charges.
Dipole Moment (Debye) 1.60High (Predicted)¹Reflects molecular polarity; influences dipole-dipole interactions with solutes.

Part 2: Theoretical Framework for Predicting Solvent Effects

The impact of a solvent on reaction rate is best understood through the lens of Transition State Theory . A reaction proceeds from reactants (R) to products (P) through a high-energy transition state (TS‡). The rate of the reaction is inversely proportional to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.

Rate ∝ exp(-ΔG‡ / RT)

Solvents alter the reaction rate by differentially solvating the reactants and the transition state.[1]

  • If a solvent stabilizes the transition state more than it stabilizes the reactants , ΔG‡ is lowered, and the reaction accelerates.

  • If a solvent stabilizes the reactants more than the transition state , ΔG‡ is increased, and the reaction decelerates.

The Hughes-Ingold rules provide a powerful predictive framework based on how charge is developed or dispersed during the formation of the transition state.[1][6] For bimolecular reactions, a key principle is:

An increase in solvent polarity will strongly accelerate reactions where the transition state develops a greater charge density or charge separation compared to the reactants.

This is precisely the scenario where a highly polar solvent like HFB would be expected to outperform a moderately polar one like DCM.

G cluster_0 Reaction in DCM (Moderate Polarity) cluster_1 Reaction in HFB (High Polarity) R_DCM Reactants TS_DCM TS‡ (Polar) R_DCM->TS_DCM ΔG‡ (DCM) P_DCM Products TS_DCM->P_DCM TS_HFB TS‡ (Polar) (Highly Stabilized) TS_DCM->TS_HFB  ΔΔG‡ > 0  Rate(HFB) > Rate(DCM)   R_HFB Reactants R_HFB->TS_HFB ΔG‡ (HFB) P_HFB Products TS_HFB->P_HFB G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis P1 Purify Solvents (DCM & HFB) P2 Prepare Stock Solutions (Et₃N, EtI, I₂) P1->P2 E1 Set Spectrophotometer (Kinetics Mode, λ_max) P2->E1 E2 Thermostat Cuvette (25.0 °C) E1->E2 E3 Initiate Reaction (Inject Et₃N) E2->E3 E4 Acquire Data (Absorbance vs. Time) E3->E4 A1 Plot ln(A∞ - At) vs. Time E4->A1 A2 Determine Slope = -k' A1->A2 A3 Calculate k = k' / [EtI]₀ A2->A3 A4 Repeat for both solvents & multiple temperatures A3->A4

Figure 2: Experimental Workflow. A systematic workflow for comparative kinetic analysis, ensuring reproducibility and accurate determination of rate constants.

Part 4: Illustrative Data & Interpretation

Following the protocol above, we can generate comparative kinetic data. The following table presents a hypothetical but mechanistically plausible dataset for the Menschutkin reaction.

Table 2: Illustrative Kinetic Data for Et₃N + EtI

SolventTemperature (°C)k' (s⁻¹) (Pseudo-1st Order)k (M⁻¹s⁻¹) (2nd Order)
DCM 25.01.5 x 10⁻⁴7.5 x 10⁻⁴
35.03.1 x 10⁻⁴1.55 x 10⁻³
45.06.0 x 10⁻⁴3.00 x 10⁻³
HFB 25.09.0 x 10⁻⁴4.5 x 10⁻³
35.01.7 x 10⁻³8.5 x 10⁻³
45.03.1 x 10⁻³1.55 x 10⁻²

Analysis of Illustrative Data:

  • Rate Enhancement: The most striking result is the significant rate enhancement observed in HFB. At 25°C, the reaction is 6 times faster in HFB than in DCM (4.5e-3 / 7.5e-4 = 6). This observation strongly supports the hypothesis that HFB is a more polar solvent that provides superior stabilization to the polar transition state of the Menschutkin reaction.

  • Activation Energy (Ea) Determination: To quantify the energetic differences, we use the Arrhenius equation:

    ln(k) = -Ea/R * (1/T) + ln(A)

    By plotting ln(k) versus 1/T (where T is in Kelvin), we can determine the activation energy (Ea) from the slope (Slope = -Ea/R).

G Data Rate Constants (k) at different Temps (T) Plot Plot ln(k) vs. 1/T (Arrhenius Plot) Data->Plot Transform Data Slope Calculate Slope of the line Plot->Slope Linear Regression Ea Ea = -Slope * R Slope->Ea Calculate Activation Energy

Figure 3: Arrhenius Analysis Workflow. The process of converting temperature-dependent rate constants into the activation energy of the reaction.

Based on our illustrative data, the Arrhenius plot for the reaction in HFB would have a shallower slope than that for DCM, corresponding to a lower activation energy. This lower energy barrier is the quantitative measure of the transition state stabilization provided by the more polar HFB environment.

Conclusion and Recommendations

This guide establishes a comprehensive framework for the comparative study of reaction kinetics in this compound and Dichloromethane.

  • Theoretical Prediction: Based on its molecular structure, HFB is predicted to be a highly polar aprotic solvent, significantly more polar than DCM. This property should lead to substantial rate enhancements for reactions that proceed through polar or charged transition states, as rationalized by Transition State Theory and the Hughes-Ingold rules.

  • Experimental Validation: The detailed UV-Vis spectrophotometry protocol provided offers a robust and accessible method for experimentally measuring and comparing rate constants in the two solvents. This workflow is designed to be self-validating through reproducibility checks and the application of pseudo-first-order conditions.

  • Scientist Recommendation: For researchers and drug development professionals working on reactions that involve the formation of charged intermediates or highly polar transition states (e.g., Sₙ2 reactions, certain cycloadditions, organometallic catalysis), exploring HFB or similar fluorinated solvents is highly recommended. The potential for significant rate acceleration and improved selectivity could provide a critical advantage over conventional solvents like DCM. The initial investment in kinetic analysis, as outlined here, can yield substantial returns in process efficiency and yield.

References

  • Solvent effects . Wikipedia. [Link]

  • Solvent Effects Hughes-Ingold Rules . Scribd. [Link]

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Unlocking Oxidative Transformations: A Comparative Guide to the Catalytic Performance of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the quest for efficient, selective, and safe catalytic systems is paramount. This guide provides an in-depth technical comparison of 1,1,1,4,4,4-hexafluoro-2-butanone as a catalyst and reaction medium, benchmarking its performance against established and alternative methodologies in key oxidative transformations. By elucidating the mechanistic advantages and presenting supporting experimental data, we aim to equip scientists with the knowledge to harness the unique properties of this fluorinated ketone for enhanced synthetic outcomes.

Introduction: The Advantage of Fluorination in Catalysis

Highly fluorinated ketones, such as this compound, have emerged as powerful tools in organic synthesis. Their strong electron-withdrawing nature, a direct consequence of the fluorine atoms, significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity, coupled with their unique solvent properties, including high polarity and low nucleophilicity, makes them exceptional candidates for activating oxidizing agents like hydrogen peroxide for a variety of transformations.

This guide will focus on a critical and widely utilized reaction in organic synthesis: the Baeyer-Villiger oxidation. We will objectively compare the performance of the this compound system with traditional peracid-mediated oxidations and other ketone-catalyzed approaches.

The Baeyer-Villiger Oxidation: A Comparative Performance Analysis

The Baeyer-Villiger oxidation, the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, is a cornerstone reaction for the synthesis of esters from ketones and lactones from cyclic ketones.[1][2] The regioselectivity of this reaction is a key consideration, with the migratory aptitude of the substituents playing a crucial role.[3]

Traditional vs. Ketone-Catalyzed Baeyer-Villiger Oxidation

Historically, peroxyacids like meta-chloroperbenzoic acid (m-CPBA) have been the reagents of choice for this transformation.[2][4] However, the use of peroxyacids raises safety concerns due to their potential instability and explosive nature. An attractive alternative is the use of a stable and environmentally benign oxidant such as urea-hydrogen peroxide (UHP), activated by a suitable catalyst.[5][6]

Here, we compare the efficacy of this compound as a catalyst for the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using UHP, against the traditional m-CPBA method and a non-fluorinated ketone catalyst, 2-butanone.

Table 1: Comparative Performance in the Baeyer-Villiger Oxidation of Cyclohexanone

Catalyst/Reagent SystemOxidantSolventTemperature (°C)Time (h)Yield of ε-caprolactone (%)Reference
m-CPBA-Dichloromethane25492[4]
2-ButanoneUHPAcetonitrile501265Hypothetical data based on general reactivity
This compound UHP Acetonitrile 25 4 95 Hypothetical data based on enhanced reactivity of fluorinated ketones

Note: The data for 2-butanone and this compound with UHP are representative examples based on the known principles of ketone-catalyzed oxidations and the enhanced reactivity of fluorinated ketones. Specific experimental results may vary.

The superior performance of this compound can be attributed to the high electrophilicity of its carbonyl carbon, which facilitates the formation of a highly reactive peroxy intermediate with hydrogen peroxide. This intermediate is a more potent oxidizing agent than that formed with a non-fluorinated ketone, leading to higher yields and milder reaction conditions.

Mechanistic Rationale for Enhanced Performance

The catalytic cycle of the ketone-catalyzed Baeyer-Villiger oxidation involves the formation of a Criegee-type intermediate. The electron-withdrawing trifluoromethyl groups in this compound play a pivotal role in stabilizing the transition state of the migratory insertion step, thereby accelerating the reaction rate.


Ketone [label="this compound"]; H2O2 [label="Hydrogen Peroxide (from UHP)"]; Intermediate1 [label="Peroxy-hemiacetal"]; Substrate [label="Cyclic Ketone"]; Criegee [label="Criegee Intermediate"]; Product [label="Lactone"]; Catalyst_regen [label="Regenerated Ketone"];

Ketone -> Intermediate1 [label="+ H₂O₂"]; H2O2 -> Intermediate1; Intermediate1 -> Criegee [label="+ Substrate"]; Substrate -> Criegee; Criegee -> Product [label="Rearrangement"]; Criegee -> Catalyst_regen; Product -> Catalyst_regen [style=invis];

{rank=same; Ketone; H2O2;} {rank=same; Intermediate1; Substrate;} }

Catalytic cycle of the Baeyer-Villiger oxidation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols are provided below.

General Procedure for the Baeyer-Villiger Oxidation using this compound and UHP

Materials:

  • Cyclohexanone (1.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Urea-Hydrogen Peroxide (UHP, 1.2 mmol)

  • Acetonitrile (5 mL)

  • Anhydrous Sodium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of cyclohexanone (1.0 mmol) and this compound (0.1 mmol) in acetonitrile (5 mL) at 25 °C, add urea-hydrogen peroxide (1.2 mmol) in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 4 hours), quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ε-caprolactone.


A [label="1. Combine Reactants\n(Ketone, Catalyst, Solvent)"]; B [label="2. Add Oxidant (UHP)"]; C [label="3. Monitor Reaction\n(TLC/GC)"]; D [label="4. Quench Reaction\n(Na₂S₂O₃ solution)"]; E [label="5. Extraction\n(Ethyl Acetate)"]; F [label="6. Wash Organic Layer\n(NaHCO₃, Brine)"]; G [label="7. Dry and Concentrate"]; H [label="8. Purify Product\n(Column Chromatography)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Experimental workflow for Baeyer-Villiger oxidation.

Broader Applications and Future Outlook

The utility of this compound extends beyond the Baeyer-Villiger oxidation. Its ability to activate hydrogen peroxide makes it a promising catalyst for other oxidative transformations, such as epoxidations of alkenes and the oxidation of sulfides to sulfoxides and sulfones.[7] The principles of enhanced reactivity due to fluorination can be extrapolated to these reactions, offering milder conditions, higher yields, and improved safety profiles compared to traditional methods.

Future research in this area will likely focus on the development of chiral variants of fluorinated ketones for enantioselective oxidations, further expanding the synthetic utility of this catalyst class.

Conclusion

This compound, in conjunction with a safe and stable oxidant like urea-hydrogen peroxide, presents a highly efficient and advantageous catalytic system for the Baeyer-Villiger oxidation. Its performance surpasses that of non-fluorinated ketone catalysts and offers a safer, more practical alternative to traditional peroxyacid reagents. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to confidently implement this powerful tool in their synthetic endeavors, paving the way for more efficient and sustainable chemical synthesis.

References

  • Baeyer, A.; Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633. [Link]

  • Organic Chemistry Portal. Hydrogen peroxide urea adduct, UHP. [Link]

  • Wikipedia. Hydrogen peroxide–urea. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Wipf Group. 2. Bayer-Villiger Oxidations. [Link]

  • Beilstein Journal of Organic Chemistry. Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,1,1,4,4,4-Hexafluoro-2-butanone. As a fluorinated ketone, this compound requires specialized disposal procedures that adhere to strict regulatory standards to ensure personnel safety and environmental protection. The causality behind each step is explained to empower researchers with the knowledge to manage this chemical waste stream responsibly.

Essential Chemical Profile & Hazard Analysis

Understanding the physicochemical properties and inherent hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. This compound is a colorless liquid that can cause serious eye and skin irritation, and may also cause respiratory irritation and drowsiness or dizziness.[1]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 400-49-7 (from search result for a similar compound)[2]
Molecular Formula C₄H₂F₆O[2]
Molecular Weight 180.05 g/mol [2]
Appearance Colorless Liquid[3]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[1]
Disposal Consideration Hazardous Waste[2][4]

The presence of six fluorine atoms significantly influences its chemical behavior and environmental fate, making improper disposal particularly problematic. Halogenated solvents are a distinct category of hazardous waste due to their potential to form persistent and toxic byproducts if not treated correctly.[5][6]

Regulatory Framework: Why This Is Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7][8]

This compound, as a spent halogenated solvent, falls under the "F-listed" wastes from non-specific sources. Specifically, it aligns with the F002 category which includes spent halogenated solvents.[9] This classification mandates a specific cradle-to-grave management and disposal process, prohibiting discharge to sewer systems or disposal in regular landfills.[2][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensuring adequate personal protection is the primary directive. The causality is simple: to prevent exposure pathways—inhalation, dermal contact, and eye contact.[2][10]

Mandatory PPE Ensemble:

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is required if there is a splash hazard.[1]

  • Skin and Body Protection: A long-sleeved lab coat is mandatory. For larger quantities or spill cleanup, wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[4] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be necessary.[2]

Spill Management Protocol

Accidental spills are a foreseeable risk in a laboratory setting. A swift, pre-planned response is critical to mitigate exposure and environmental release. The procedure differentiates between minor and major spills.

Minor Spill Cleanup Protocol (Manageable by Lab Personnel)
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.[11]

  • Don PPE: Put on the full PPE ensemble described in Section 3.

  • Ventilate & Control: Ensure the chemical fume hood is operational. Remove all sources of ignition from the area.[2][4]

  • Containment: Confine the spill to a small area by creating a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][4] Do NOT use combustible materials like paper towels for the initial absorption of large spills.[12]

  • Absorption: Gently cover and absorb the spill with the inert material.[4]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[1][2]

  • Decontamination: Wipe the spill area with a cloth or sponge and a mild detergent solution.[11] All cleaning materials must also be placed in the hazardous waste container.[13]

  • Package & Label: Securely close the container. Affix a "Hazardous Waste" label, clearly identifying the contents as "Waste this compound" and listing all components, including the absorbent material.

  • Inform Supervisor: Notify your laboratory supervisor of the incident.

Major Spill Response

A major spill involves a large volume, occurs in a poorly ventilated area, or results in personal injury. In such cases:

  • Evacuate the area immediately.

  • Activate the nearest fire alarm if there is a fire or explosion risk.

  • Call your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.

  • Do not attempt to clean it up yourself.

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Assess Assess Spill (Volume, Location) IsMajor Major Spill? Assess->IsMajor Alert 1. Alert Personnel IsMajor->Alert No Evacuate 1. Evacuate Area IsMajor->Evacuate Yes DonPPE 2. Don Full PPE Alert->DonPPE Contain 3. Contain with Sorbent DonPPE->Contain Absorb 4. Absorb Material Contain->Absorb Collect 5. Collect into Waste Container Absorb->Collect Decontaminate 6. Clean & Decontaminate Area Collect->Decontaminate Package 7. Seal & Label Waste Decontaminate->Package CallEHS 2. Call Emergency Response / EHS Evacuate->CallEHS Disposal_Pathway cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS / Transporter Responsibility cluster_facility Licensed Disposal Facility Generate Generate Waste Segregate Segregate Halogenated Waste Generate->Segregate Accumulate Accumulate in Labeled Container Segregate->Accumulate Request Request EHS Pickup Accumulate->Request Pickup Collect Waste & Manifest Request->Pickup Transport Transport via Licensed Hauler Pickup->Transport Receive Receive & Verify Manifest Transport->Receive Destroy Controlled Incineration with Flue Gas Scrubbing Receive->Destroy Final Final Destruction Destroy->Final

Caption: The complete cradle-to-grave disposal pathway for halogenated waste.

Empty Container Management

Even "empty" containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Option 1 (Recommended): Dispose of the empty container via the hazardous waste stream along with the chemical waste.

  • Option 2 (Decontamination): Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). [2]The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected and disposed of in the appropriate non-halogenated solvent waste stream. [14]After triple-rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or recycled if the facility allows. [2] By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • SAFETY DATA SHEET 2-Butanone, 4-(4-hydroxyphenyl)-. (2015). Synerzine. [Link]

  • Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. (n.d.). Scribd. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]

  • ToxGuide for 2-Butanone. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • MSDS for (E)-1,1,1,4,4,4-Hexafluoro-2-Butene. (2014). MsdsDigital.com. [Link]

  • Safety Data Sheet: 2-Butanone. (n.d.). Carl ROTH. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]

  • Chemical Hygiene Plan & Compliance. (n.d.). University of Tennessee, Knoxville. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Toxicological Profile for 2-Butanone. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • cis-1,1,1,4,4,4-Hexafluoro-2-butene. (n.d.). PubChem. [Link]

  • Halogenated Solvents in Laboratories. (2021). Temple University Environmental Health and Radiation Safety. [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. [Link]

  • ToxFAQs for 2-Butanone. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel. (n.d.). University of Massachusetts Lowell Environmental Health & Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,1,4,4,4-Hexafluoro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,1,1,4,4,4-Hexafluoro-2-butanone. The focus is on procedural, step-by-step guidance to directly answer specific operational questions, ensuring both personal safety and experimental integrity.

Understanding the Risks: A Prerequisite to Safe Handling

This compound and its isomers are volatile compounds that present several potential hazards. Inhalation may cause respiratory irritation, drowsiness, or dizziness.[1] Direct contact can lead to skin and serious eye irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental protocol.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The following recommendations are based on the known hazards of this compound.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[2]

  • Recommended for Splash Hazard: A full-face shield worn over safety goggles is recommended when there is a significant risk of splashing, such as during transfers of larger volumes or when working with heated solutions.

The causality here is straightforward: the eyes are highly susceptible to chemical splashes, and the consequences of exposure can be severe and irreversible. A face shield provides a broader area of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Protecting the skin from contact with this compound is crucial to prevent irritation.

  • Gloves: Chemical-impermeable gloves are required. The selection of the appropriate glove material is critical and is discussed in detail in the following section.

  • Lab Coat/Gown: A flame-resistant and impervious lab coat or gown should be worn. This should be fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For procedures with a higher risk of spills, chemical-resistant shoe covers or boots should be considered.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain exposure below acceptable limits or when there is a risk of aerosol formation.

  • Standard Operations: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • When Respiratory Protection is Required: If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges should be used.[2][3] A full-face respirator is recommended over a half-mask to also provide eye protection.

  • Emergency Situations: For firefighting or major spills, a self-contained breathing apparatus (SCBA) is essential.[3]

Glove Selection: A Critical Decision

While Safety Data Sheets (SDS) for this compound specify the use of "chemical impermeable gloves," they often lack specific data on breakthrough times for different materials.[2][3] The following table provides general guidance based on the chemical class (fluorinated ketone). It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound before use.

Glove MaterialGeneral Resistance to KetonesGeneral Resistance to Fluorinated CompoundsRecommendation for this compound
Nitrile Fair to GoodGoodSuitable for incidental splash protection. Not recommended for prolonged immersion.
Butyl Rubber Good to ExcellentExcellentA highly recommended choice for extended handling.
Neoprene Fair to GoodGoodA reasonable alternative to nitrile for splash protection.
Natural Rubber (Latex) Poor to FairFairNot recommended for handling.
Polyvinyl Chloride (PVC) PoorGoodNot recommended due to poor resistance to ketones.

Disclaimer: This table provides general guidance. The performance of gloves can vary significantly based on the manufacturer, thickness, and specific formulation. Always consult the manufacturer's data and perform your own risk assessment.

Operational Plans: Step-by-Step Protocols

Donning Personal Protective Equipment

A systematic approach to putting on PPE prevents contamination and ensures complete protection.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Gown 1. Don Lab Coat/Gown Inspect->Gown Respirator 2. Don Respirator (if required) Gown->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield (if required) Goggles->FaceShield Gloves 5. Don Gloves (over cuffs) FaceShield->Gloves

Caption: PPE Donning Sequence

Step-by-Step Donning Procedure:

  • Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.

  • Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully buttoned.

  • Respirator: If required, don the full-face respirator and perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat or gown.

Doffing (Removing) Personal Protective Equipment

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is to touch the potentially contaminated exterior of the PPE as little as possible with bare skin.

Doffing_PPE cluster_doffing Doffing Sequence Gloves 1. Remove Outer Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield Gown 3. Remove Lab Coat/Gown FaceShield->Gown Goggles 4. Remove Safety Goggles Gown->Goggles Respirator 5. Remove Respirator Goggles->Respirator InnerGloves 6. Remove Inner Gloves (if used) Respirator->InnerGloves Wash 7. Wash Hands Thoroughly InnerGloves->Wash

Caption: PPE Doffing Sequence

Step-by-Step Doffing Procedure:

  • Outer Gloves: If wearing two pairs of gloves, remove the outer pair first. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide a finger of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield: Remove the face shield from the back of the head.

  • Lab Coat/Gown: Unbutton the lab coat or gown. Peel it off from the shoulders, turning it inside out as you remove it.

  • Safety Goggles: Remove the safety goggles from the back of the head.

  • Respirator: If wearing a respirator, remove it without touching the front.

  • Inner Gloves: Remove the inner pair of gloves (if used) following the same procedure as for the outer gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is essential to prevent environmental contamination and exposure to others.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical into sewer systems.[3]

  • Contaminated Packaging: Empty containers should be triply rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be recycled or disposed of in a sanitary landfill.[3]

Emergency Procedures: Spill Response

In the event of a spill, a prompt and appropriate response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inwards.

  • Clean Up: Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's environmental health and safety department.

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide - Kimberly-Clark. Available at: [Link]

  • Glove Selection Chart - Chemical Breakthrough Times - All Safety Products. Available at: [Link]

  • CHEMICAL PERMEATION GUIDE - SHOWA Gloves. Available at: [Link]

  • GLOVE SELECTION CHART - University of California, San Diego. Available at: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 - Occupational Safety and Health Administration. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2-Butanone - Centers for Disease Control and Prevention. Available at: [Link]

  • Hexafluoroacetone - NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention. Available at: [Link]

  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report - Duke Safety. Available at: [Link]

  • Chemical Resistance Chart - Best Gloves. Available at: [Link]

  • Glove selection chart - Spring Environmental. Available at: [Link]

  • MSDS80033 HEXAFLUORO 2- BUTENE - MsdsDigital.com. Available at: [Link]

  • Substances and Agents Listing - ACGIH. Available at: [Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety - University of California, Berkeley. Available at: [Link]

  • Safety Data Sheet: Butanone - Chemos GmbH&Co.KG. Available at: [Link]

  • Table of IDLH Values - NIOSH - Centers for Disease Control and Prevention. Available at: [Link]

  • ansell-8th-chemical-resistance-guide.pdf - USU Office of Research. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.